5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-hydroxybenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDQTJXLWGWCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fluorinated Phenol Sulfonyl Fluorides
Abstract
Fluorinated phenol sulfonyl fluorides are a class of organic compounds characterized by the presence of one or more fluorine atoms on the aromatic ring of a phenol that is also substituted with a sulfonyl fluoride (-SO₂F) group. The unique electronic properties imparted by fluorine, combined with the reactivity of the sulfonyl fluoride moiety, make these compounds valuable reagents and building blocks in diverse areas of chemical science, particularly in drug discovery and materials science. The strong electron-withdrawing nature of both the fluorine atoms and the sulfonyl fluoride group significantly influences the chemical and physical properties of the parent phenol. This guide provides a comprehensive overview of the synthesis, properties, and applications of these important molecules, with a focus on their role in modern synthetic chemistry and drug development.
Introduction: The Strategic Value of Fluorine in Phenolic Systems
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] In the context of phenol sulfonyl fluorides, the presence of fluorine atoms on the aromatic ring serves several critical functions:
-
Modulation of Acidity and Reactivity: Fluorine's high electronegativity enhances the acidity of the phenolic proton and influences the reactivity of the sulfonyl fluoride group.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation.[2] This is a highly desirable trait in the design of pharmaceuticals.
-
Improved Pharmacokinetic Properties: Fluorine substitution can impact a molecule's lipophilicity, membrane permeability, and binding affinity to biological targets, often leading to improved drug efficacy.[3]
The sulfonyl fluoride group, in turn, is a versatile functional handle. It is notably stable compared to other sulfonyl halides, yet it can be selectively activated to participate in a variety of chemical transformations.[4] This combination of stability and tunable reactivity makes fluorinated phenol sulfonyl fluorides powerful tools for researchers.
Synthesis of Fluorinated Phenol Sulfonyl Fluorides
The primary methods for synthesizing fluorinated phenol sulfonyl fluorides involve the introduction of the sulfonyl fluoride moiety onto a pre-existing fluorinated phenol or the fluorination of a phenol sulfonyl fluoride.
Sulfonylation of Fluorinated Phenols
A common and direct route involves the reaction of a fluorinated phenol with sulfuryl fluoride (SO₂F₂) in the presence of a base.[5] This method is attractive due to the commercial availability of a wide range of fluorinated phenols and the inexpensiveness of sulfuryl fluoride.[5]
Experimental Protocol: Synthesis of 4-Fluorophenyl Sulfonyl Fluoride
-
To a solution of 4-fluorophenol (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) at 0 °C, add a base such as triethylamine (1.2 eq).
-
Bubble sulfuryl fluoride (SO₂F₂) gas (1.5 eq) through the solution for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-fluorophenyl sulfonyl fluoride.
Caption: General scheme for the synthesis of a fluorinated phenyl sulfonyl fluoride.
Halogen Exchange from Sulfonyl Chlorides
An alternative method involves the conversion of a fluorinated phenol sulfonyl chloride to the corresponding sulfonyl fluoride. This is typically achieved through a halogen exchange reaction using a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[4]
Physicochemical Properties
The physical and chemical properties of fluorinated phenol sulfonyl fluorides are dictated by the number and position of the fluorine atoms on the aromatic ring.
| Property | General Trend with Increasing Fluorination | Rationale |
| Acidity (pKa) | Decreases (becomes more acidic) | The strong electron-withdrawing effect of fluorine stabilizes the phenoxide conjugate base. |
| Boiling Point | Increases | Increased molecular weight and intermolecular forces. |
| Lipophilicity (logP) | Generally increases | While a single fluorine can sometimes decrease lipophilicity, polyfluorination typically leads to an increase. |
| Reactivity of -SO₂F | Generally increases | Electron-withdrawing fluorine atoms make the sulfur atom more electrophilic and susceptible to nucleophilic attack. |
Table 1. General trends in the physicochemical properties of fluorinated phenol sulfonyl fluorides with an increasing degree of fluorination.
Key Reactions and Applications
The unique reactivity of the sulfonyl fluoride group, modulated by the fluorine substituents, allows for a range of important chemical transformations.
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
Fluorinated phenol sulfonyl fluorides are key electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform.[6] The S-F bond can be activated to react with a variety of nucleophiles, such as amines and phenols, to form sulfonamides and sulfonates, respectively.[7][8] This reaction is highly efficient and has found broad applications in drug discovery, chemical biology, and materials science.[6]
Caption: The core transformation in SuFEx chemistry involving a fluorinated aryl sulfonyl fluoride.
Deoxyfluorination of Phenols
Aryl fluorosulfonates, derived from the reaction of phenols with SO₂F₂, can serve as intermediates in the deoxyfluorination of phenols to produce aryl fluorides.[5] This two-step, one-pot procedure provides a valuable method for introducing fluorine into aromatic systems, which is a significant challenge in synthetic chemistry.[5]
Covalent Inhibitors in Drug Discovery
The sulfonyl fluoride moiety can act as a "warhead" to form covalent bonds with specific amino acid residues (such as lysine, tyrosine, and histidine) in proteins.[6] This property is exploited in the design of targeted covalent inhibitors, which can offer enhanced potency and duration of action. The fluorine atoms on the phenyl ring can further modulate the binding affinity and selectivity of these inhibitors.[6]
Characterization Techniques
The structural elucidation and purity assessment of fluorinated phenol sulfonyl fluorides rely on a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the protons on the aromatic ring and any other aliphatic groups.
-
¹³C NMR: Shows the carbon skeleton of the molecule. The C-F and C-S bonds will influence the chemical shifts.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds, providing direct information about the number and chemical environment of the fluorine atoms.
-
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which can aid in structural confirmation.
-
Infrared (IR) Spectroscopy: Characteristic strong absorptions for the S=O stretches (typically in the regions of 1410-1380 cm⁻¹ and 1210-1180 cm⁻¹) and the S-F stretch (around 815-730 cm⁻¹) are observed.
-
Combustion Ion Chromatography (CIC): This technique can be used to determine the total fluorine content in a sample by combusting the compound and quantifying the resulting fluoride ions.[9]
Safety and Handling
Fluorinated phenol sulfonyl fluorides, like many reactive chemical reagents, require careful handling.
-
Sulfuryl Fluoride (SO₂F₂): A toxic and corrosive gas. All reactions involving SO₂F₂ should be conducted in a well-ventilated fume hood.[10][11]
-
Fluorinated Phenols: Can be corrosive and toxic. Avoid skin and eye contact by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[12]
-
Sulfonyl Fluorides: Can be irritants and may cause burns upon contact.[12]
-
Hydrogen Fluoride (HF): A potential byproduct of some reactions. HF is extremely corrosive and toxic. Appropriate safety precautions must be in place.
Always consult the Safety Data Sheet (SDS) for each specific compound before use.[11][12]
Conclusion
Fluorinated phenol sulfonyl fluorides represent a powerful and versatile class of compounds with significant applications in both academic research and industrial drug development. Their unique combination of a tunable sulfonyl fluoride reactive handle and the modulating effects of fluorine substitution provides chemists with a valuable tool for the synthesis of novel molecules with tailored properties. The continued development of new synthetic methods and a deeper understanding of their reactivity will undoubtedly lead to even broader applications in the future.
References
-
Journal of the American Chemical Society. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. ACS Publications. [Link]
-
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Sulfonyl Chlorides vs. Sulfonyl Fluorides: A Strategic Guide to Synthesis and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The selection of an appropriate electrophile is a critical decision in chemical synthesis, profoundly influencing reaction efficiency, substrate scope, and the ultimate utility of the target molecules. Within the realm of sulfur(VI) chemistry, sulfonyl chlorides have long served as the workhorse for constructing sulfonamides and sulfonate esters. However, the last decade has witnessed the ascendancy of sulfonyl fluorides, driven by their unique combination of stability and tunable reactivity. This guide provides a detailed comparative analysis of these two pivotal classes of reagents. We will explore their fundamental chemical properties, delve into the mechanistic nuances that govern their reactivity, and contrast their applications, from traditional synthesis to their role as privileged warheads in modern chemical biology and drug discovery. This analysis is designed to equip the practicing scientist with the strategic insights needed to select the optimal sulfonyl halide for their specific synthetic challenge.
Fundamental Properties: A Tale of Two Halides
The divergent behavior of sulfonyl chlorides and sulfonyl fluorides stems directly from the intrinsic properties of the sulfur-halogen bond.
-
Reactivity and Electrophilicity: Sulfonyl chlorides are significantly more reactive electrophiles than their fluoride counterparts.[1][2] The rate of reaction with common nucleophiles, such as amines, can be three to five orders of magnitude faster for sulfonyl chlorides.[1] This heightened reactivity is a direct consequence of the weaker sulfur-chlorine bond, which has a lower bond dissociation energy (approx. 66 kcal/mol) compared to the robust sulfur-fluorine bond (approx. 82 kcal/mol).[1] The chloride anion is also a better leaving group than the fluoride anion.
-
Stability and Handling: The defining advantage of sulfonyl fluorides is their exceptional stability. They are remarkably resistant to hydrolysis, thermolysis, and chemical reduction, allowing for their use in a broad range of conditions, including aqueous media.[3] In stark contrast, sulfonyl chlorides are highly susceptible to hydrolysis by ambient moisture and can undergo facile reductive failure of the S(VI)-Cl bond to yield S(IV) species.[3] This instability complicates their storage, handling, and application in complex, multi-step syntheses.[2][3]
| Property | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonyl Fluorides (R-SO₂F) | Rationale |
| Bond Energy (S-X) | ~66 kcal/mol[1] | ~82 kcal/mol[1] | The S-F bond is significantly stronger and more polarized. |
| Relative Reactivity | High (kCl/kF ≈ 10³ - 10⁵)[1] | Low (requires activation)[4] | Weaker S-Cl bond and better leaving group ability of Cl⁻. |
| Stability to Hydrolysis | Low (reacts readily with water)[3] | High (stable in aqueous conditions)[3] | The strong S-F bond is kinetically stable towards water. |
| Stability to Reduction | Moderate (can be reduced to S(IV))[3] | High (resistant to reduction) | Fluoride bond cleavage is exclusively heterolytic.[5] |
| Primary Application | Traditional sulfonamide synthesis[6][7] | SuFEx Click Chemistry, Covalent Probes[5] | High reactivity vs. high stability and tunable reactivity. |
The Reactivity-Stability Dichotomy in Synthetic Strategy
The choice between a sulfonyl chloride and a sulfonyl fluoride is a classic case of balancing reactivity with stability.
Sulfonyl Chlorides: The Reactive Workhorse
For decades, the synthesis of sulfonamides has been dominated by the reaction of a primary or secondary amine with a sulfonyl chloride. The high electrophilicity of the sulfonyl chloride drives the reaction to completion, often rapidly at or below room temperature.
However, this reactivity comes at a cost:
-
Stringent Reaction Conditions: Reactions must be conducted under anhydrous conditions to prevent competitive hydrolysis of the starting material. A stoichiometric amount of a scavenger base (e.g., triethylamine, pyridine) is required to neutralize the HCl byproduct.
-
Limited Selectivity: In multifunctional substrates containing multiple nucleophiles (e.g., amines and alcohols), the high reactivity can lead to a lack of chemoselectivity.
-
Late-Stage Functionalization Issues: The instability of sulfonyl chlorides makes them poor choices for late-stage functionalization of complex, high-value intermediates, where stability and clean, predictable reactivity are paramount.[8]
Sulfonyl Fluorides and the Dawn of SuFEx Chemistry
The remarkable stability of sulfonyl fluorides initially branded them as "unreactive." However, the pioneering work of K. Barry Sharpless and colleagues redefined their role, establishing Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation click chemistry.[9][10] The core principle of SuFEx is that the kinetically inert S-F bond can be "activated" under specific conditions to undergo clean and efficient substitution with a nucleophile.
This "tunable" reactivity provides immense synthetic advantages:
-
Orthogonality and Biocompatibility: A sulfonyl fluoride can be carried through multiple synthetic steps, remaining inert to a wide range of reagents and conditions, only to be engaged in a final, selective SuFEx reaction. Their stability in water makes them ideal for bioconjugation.
-
Catalytic Activation: Unlike sulfonyl chloride reactions that require stoichiometric base, SuFEx reactions can often be achieved with catalytic activation. Common strategies include the use of Lewis acids (e.g., Ca(NTf₂)₂), organobases (e.g., DBU), or, more recently, nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) that form a highly reactive intermediate.[4][6][8][11]
Applications in Drug Development and Chemical Biology
The distinct properties of sulfonyl chlorides and fluorides have led to divergent roles in modern drug discovery.
While sulfonyl chlorides remain relevant for the bulk synthesis of foundational scaffolds, their limitations have become apparent. In contrast, sulfonyl fluorides have emerged as privileged electrophilic warheads for creating highly selective chemical probes and targeted covalent inhibitors.[5][12]
The key is their "Goldilocks" reactivity: they are stable enough to circulate in complex biological systems without off-target reactions, but become reactive within the specific microenvironment of a protein's binding pocket.[5][12] This allows for the covalent modification of nucleophilic amino acid residues. Critically, while most covalent drugs target the highly nucleophilic cysteine residue, sulfonyl fluorides can selectively engage a much broader range of residues, including lysine, tyrosine, serine, and histidine .[5][9] This capability vastly expands the druggable proteome, opening up new therapeutic targets that were previously inaccessible.[12] The classic probe 5′-fluorosulfonylbenzoyl 5′-adenosine (FSBA), for example, was instrumental in identifying conserved lysine residues in the ATP-binding sites of kinases.[5]
Experimental Protocols: A Practical Comparison
The operational differences between using sulfonyl chlorides and sulfonyl fluorides are best illustrated through representative protocols.
Protocol 1: Traditional Sulfonamide Synthesis via Sulfonyl Chloride
This protocol describes the reaction of an amine with an aryl sulfonyl chloride using a standard tertiary amine base.
Materials:
-
Aryl sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (TEA, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the aryl sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes. Causality Note: Slow addition is critical to control the exotherm and prevent side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Catalytic Sulfonamide Synthesis via Sulfonyl Fluoride (SuFEx)
This protocol utilizes a modern, HOBt-catalyzed method for the amidation of a stable sulfonyl fluoride.[8]
Materials:
-
Aryl sulfonyl fluoride (1.0 eq)
-
Amine (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt, 0.1 eq)
-
1,1,3,3-Tetramethyldisiloxane (TMDS, 1.5 eq)
-
Acetonitrile (MeCN)
Procedure:
-
To a vial, add the aryl sulfonyl fluoride (1.0 eq), the amine (1.2 eq), and HOBt (0.1 eq).
-
Add acetonitrile as the solvent.
-
Add TMDS (1.5 eq) to the mixture. Causality Note: TMDS acts as a fluoride scavenger. The formation of the highly favorable Si-F bond helps drive the catalytic cycle and prevents product inhibition.
-
Seal the vial and stir the reaction at room temperature for 12-24 hours (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The synthetic landscape for sulfur(VI) electrophiles has evolved significantly. Sulfonyl chlorides, while still valuable for their raw reactivity in straightforward applications, are increasingly being supplanted by the more stable, selective, and versatile sulfonyl fluorides. The development of SuFEx click chemistry has transformed sulfonyl fluorides from seemingly inert molecules into powerful tools for late-stage functionalization, polymer science, and, most notably, drug discovery. Their unique ability to act as biocompatible warheads targeting a range of amino acid residues beyond cysteine is paving new avenues for the design of targeted covalent therapeutics. For the modern synthetic chemist, understanding the distinct advantages and operational nuances of both sulfonyl chlorides and fluorides is essential for navigating the challenges of contemporary molecular design and synthesis.
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Du, S. et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
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Jones, L. H. et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology. [Link]
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Meng, G. et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters. [Link]
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Huang, H., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery. [Link]
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Ball, N. D. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Catalysis. [Link]
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Chemistry LibreTexts. (2022). Bond Polarity and Bond Strength. [Link]
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Prakash, G. K. S. et al. (n.d.). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters. [Link]
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Qin, L. et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews. [Link]
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Ball, N. D. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Catalysis. [Link]
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Serbetci, D. et al. (2025). A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Synthesis. [Link]
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ResearchGate. (2016). Synthesis of sulfonamides. [Link]
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Contant, B. et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals. [Link]
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Barbasiewicz, M. et al. (2022). Olefination with Sulfonyl Halides and Esters: Synthesis of Unsaturated Sulfonyl Fluorides. Organic Letters. [Link]
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Grygorenko, O. O. et al. (2024). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry. [Link]
-
Bull, J. A. et al. (2023). Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. ChemRxiv. [Link]
-
Li, G. et al. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Angewandte Chemie. [Link]
-
Wallace, S. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. [Link]
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Barbasiewicz, M. et al. (2022). Olefination with Sulfonyl Halides and Esters: Synthesis of Unsaturated Sulfonyl Fluorides. Organic Letters. [Link]
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Technical Guide: Stability of 5-Fluoro-Substituted Sulfonyl Fluorides in Aqueous Buffer
The following technical guide details the stability, reactivity profile, and experimental characterization of 5-fluoro-substituted sulfonyl fluorides. This guide is structured for application scientists and medicinal chemists utilizing Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry.[1][2][3]
Executive Summary
Sulfonyl fluorides (SFs) have emerged as the "Goldilocks" electrophiles in chemical biology—sufficiently stable in aqueous media to resist rapid hydrolysis, yet reactive enough to modify specific nucleophilic residues (Tyr, Lys, Ser, His) within protein binding pockets.[1][4][5][6][7][8]
The 5-fluoro-substituted motif (often on an aryl or heteroaryl scaffold) represents a strategic "tuning knob." The introduction of a fluorine atom at the 5-position (typically meta to the sulfonyl group in benzenoid systems) exerts a strong inductive electron-withdrawing effect (-I). This modulation increases the electrophilicity of the sulfur center, enhancing reaction kinetics with protein targets, but simultaneously places greater stress on the hydrolytic stability of the probe in aqueous buffers.
This guide provides the mechanistic basis for this stability-reactivity trade-off and details a self-validating protocol for determining half-life (
Mechanistic Foundation: The Stability-Reactivity Paradox
To effectively deploy 5-fluoro-substituted SFs, one must understand the competing pathways of SuFEx labeling (desired) and Hydrolysis (undesired).
The Fluorine Effect
In a typical phenylsulfonyl fluoride scaffold, substituents dictate the electron density at the sulfur(VI) center.
-
Unsubstituted Ph-SO₂F: Moderate stability, moderate reactivity.
-
5-Fluoro Substitution: The fluorine atom is highly electronegative. Through the
-framework (inductive effect), it pulls electron density away from the benzene ring and the sulfur center.-
Consequence: The Sulfur atom becomes more electropositive (
), lowering the activation energy for nucleophilic attack. -
In Buffer: Water/Hydroxide acts as the nucleophile. The rate of hydrolysis (
) increases compared to the unsubstituted parent.
-
Hydrolysis Mechanism
The hydrolysis of sulfonyl fluorides follows a substitution mechanism at the sulfur center, often described as an
Figure 1: Mechanism of sulfonyl fluoride hydrolysis. The 5-fluoro substituent stabilizes the developing negative charge in the transition state, accelerating the reaction.
Quantitative Stability Profile
Unlike sulfonyl chlorides, which hydrolyze in minutes, sulfonyl fluorides generally exhibit half-lives in the range of hours to days in neutral buffer. However, the specific substitution pattern matters.
Table 1: Comparative Stability of Aryl Sulfonyl Fluorides in PBS (pH 7.4) Data synthesized from kinetic profiling of SuFEx warheads (e.g., Petri et al., 2023).[9]
| Scaffold Type | Substituent | Electronic Effect | Approx.[10][11][12] | Reactivity (Protein) |
| Benzenesulfonyl Fluoride | None (H) | Neutral | > 12 Hours | Moderate |
| Benzenesulfonyl Fluoride | 3-Fluoro / 5-Fluoro | EWG (-I) | 4 - 6 Hours | High |
| Benzenesulfonyl Fluoride | 4-Methoxy | EDG (+R) | > 24 Hours | Low |
| Pyridyl-sulfonyl Fluoride | 5-Fluoro | Strong EWG (N + F) | < 1 Hour | Very High |
| Alkyl SF (e.g., PMSF) | - | - | ~ 110 Minutes | High (Non-specific) |
Key Insight: A 5-fluoro-substituted aryl sulfonyl fluoride typically offers a "workday window" (4–6 hours) of stability. This is sufficient for most in vitro protein labeling experiments but requires fresh preparation of stocks to avoid hydrolysis artifacts (sulfonic acids) which can act as competitive inhibitors or detergents.
Experimental Protocol: The Self-Validating Stability Assay
To rigorously determine the stability of a specific 5-fluoro-substituted SF, use the following RP-HPLC protocol. This method includes an internal standard to correct for injection variability, ensuring data integrity.
Reagents & Setup
-
Buffer: 10 mM PBS, pH 7.4 (ensure pH is verified at 25°C).
-
Stock Solvent: DMSO (anhydrous).
-
Internal Standard (IS): 1,4-Dicyanobenzene or Benzonitrile (chemically inert, distinct UV absorbance).
-
Compound: 5-Fluoro-substituted sulfonyl fluoride (10 mM stock in DMSO).
Workflow Diagram
Figure 2: Step-by-step workflow for determining hydrolytic stability.
Step-by-Step Methodology
-
Preparation of Master Mix:
-
Dilute the 10 mM DMSO stock of the SF into PBS to a final concentration of 100 µM .
-
Add the Internal Standard (IS) to a final concentration of 50 µM .
-
Critical: Ensure final DMSO content is
to minimize solvent effects on water activity.
-
-
Time Zero (
) Injection:-
Immediately inject the sample onto the HPLC (C18 column, Acetonitrile/Water gradient).
-
Record the Area Under Curve (AUC) for the SF (
) and the IS ( ). -
Calculate Ratio
.
-
-
Kinetic Monitoring:
-
Incubate the sample in the autosampler (controlled temperature, typically 25°C).
-
Inject at defined intervals (e.g., 1h, 2h, 4h, 8h, 12h, 24h).
-
Monitor the appearance of the hydrolysis product (Sulfonic acid), which usually elutes earlier (more polar) than the parent SF.
-
-
Calculation:
-
Plot
versus time ( ). -
The slope of the line is
(pseudo-first-order rate constant). -
Calculate half-life:
-
Troubleshooting & Validation
-
Non-Linearity: If the plot of
vs. time is curved, it suggests product inhibition or pH drift. Check the buffer capacity (10 mM is usually sufficient, but 50 mM may be needed for acidic hydrolysis products). -
Precipitation: 5-fluoro substituents increase lipophilicity. If the compound crashes out, the "disappearance" will mimic hydrolysis. Validation: Verify total peak area recovery (SF + Sulfonic Acid) remains constant relative to IS.
Implications for Drug Discovery[1][2][7][8][11][13][14]
Library Design (SuFBits)
In fragment-based drug discovery (FBDD), 5-fluoro-substituted SFs are often preferred over unsubstituted variants. The fluorine atom provides a distinct NMR handle (
-
Stability Window: The ~4-hour half-life allows for high-throughput screening without rapid degradation.
-
Reactivity: The enhanced electrophilicity ensures that even transient interactions with nucleophilic residues (e.g., a lysine near the binding site) result in covalent capture.
Storage Recommendations
Due to the accelerated hydrolysis profile driven by the 5-fluoro group:
-
Solid State: Store at -20°C under inert gas (Argon/Nitrogen).
-
Stock Solutions: Make fresh in anhydrous DMSO. Do not store DMSO stocks for >1 month, as DMSO is hygroscopic and absorbed water will degrade the 5-fluoro-SF.
References
-
Petri, L., et al. (2023).[9][10] "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Molecules, 28(7), 3047.
-
Source:
- Context: Provides kinetic data ( and ) for various substituted benzenesulfonyl fluorides in PBS.
-
-
Narayanam, M. K., et al. (2015).[4] "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science, 6, 2650-2659.
-
Source:[13]
- Context: Foundational review on the stability-reactivity balance of SuFEx probes.
-
-
Jones, L. H. (2023). "An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides." Molecular Pharmaceutics, 20(2), 1061-1071.[10]
-
Source:
- Context: Detailed analysis of metabolic and hydrolytic stability of aryl sulfonyl fluorides.
-
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
-
Source:
- Context: The seminal paper defining the unique stability of the S(VI)-F bond in aqueous environments.
-
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods | Department of Chemistry [chem.web.ox.ac.uk]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
- 11. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5'-Fluorosulfonylbenzoyl-modified Nucleosides - Jena Bioscience [jenabioscience.com]
- 13. researchgate.net [researchgate.net]
Introduction: Beyond the Copper Click—The Dawn of SuFEx
An In-depth Technical Guide to SuFEx Click Chemistry Reagents
The paradigm of "click chemistry," first conceptualized by K. B. Sharpless and colleagues in 2001, redefined chemical synthesis by focusing on a set of near-perfect, modular, and reliable reactions.[1] This philosophy prioritizes the formation of strong carbon-heteroatom bonds and has been instrumental across countless scientific disciplines.[1][2] The prototypic click reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of modern chemistry.[1] However, the quest for new, equally robust transformations led to the development of a second-generation click reaction: Sulfur(VI) Fluoride Exchange (SuFEx).[1][3]
Introduced by the Sharpless group in 2014, SuFEx chemistry is centered on the unique reactivity of the hexavalent sulfur-fluorine (SVI-F) bond.[4][5] Organosulfur(VI) fluoride compounds exhibit remarkable chemical stability, resisting hydrolysis and other common reaction conditions.[4][6] Yet, this latent stability can be selectively "unlocked" under specific catalytic conditions to react with a wide range of nucleophiles, forming exceptionally stable S-O, S-N, or S-C linkages.[2][7] This duality of stability and controlled reactivity makes SuFEx an invaluable tool for researchers, scientists, and drug development professionals seeking to rapidly assemble functional molecules.[8][9]
This guide provides a technical overview of the core SuFEx reagents, their underlying reaction mechanisms, and field-proven protocols for their application in synthesis, materials science, and bioconjugation.
The Heart of SuFEx: The S(VI)-F Bond and its Activation
The power of SuFEx chemistry hinges on the distinctive properties of the S(VI)-F bond. It is thermodynamically strong, rendering compounds like sulfonyl fluorides (-SO2F) and fluorosulfates (-OSO2F) stable to a wide array of chemical environments.[10] However, the fluoride anion is an excellent leaving group, and the highly electrophilic sulfur(VI) center is susceptible to nucleophilic attack. This "spring-loaded" reactivity can be triggered, transitioning the covalently bonded fluorine into a leaving group.[2][7]
Activation is typically achieved using catalysts such as basic tertiary amines (e.g., triethylamine), amidines (e.g., DBU), or phosphazenes.[7] More recently, the development of 'Accelerated SuFEx Click Chemistry' (ASCC) utilizes a synergistic catalytic system of a hindered guanidine base (BTMG) and a silylating agent (HMDS) to dramatically increase reaction rates and efficiency, often allowing for catalyst loadings as low as 1.0 mol%.[2][7]
Core SuFEx Reagents: A Toolkit of Connective Hubs
The modularity of SuFEx chemistry stems from a series of "connective hubs"—electrophilic S(VI)-F containing molecules that can be functionalized with diverse nucleophiles.[1][11]
Sulfuryl Fluoride (SO2F2)
Sulfuryl fluoride is a foundational, yet challenging, SuFEx hub. As a toxic, colorless gas, its handling requires specialized equipment and protocols.[12][13] It is the primary reagent for converting phenols and secondary amines into their corresponding fluorosulfates (Ar-OSO2F) and sulfamoyl fluorides (R2N-SO2F), which are themselves valuable SuFExable building blocks.[3][14]
Causality in Practice: The gaseous nature and toxicity of SO2F2 have historically limited its widespread laboratory use.[10] To overcome this, researchers have developed two key strategies:
-
Solid Surrogates: Reagents like SuFEx-IT and desmethyl SuFEx-IT serve as crystalline, bench-stable solids that release the "-SO2F" moiety upon reaction, avoiding the need to handle SO2F2 gas directly.[6][14]
-
Flow Chemistry: Generating SO2F2 in situ from inexpensive precursors (e.g., SO2Cl2 and KF) within a closed-loop flow reactor allows for its immediate consumption.[10][12] This approach enhances safety, minimizes waste, and dramatically accelerates reaction times, enabling the efficient modification of small molecules, peptides, and even large proteins.[12]
Ethenesulfonyl Fluoride (ESF) and its Derivatives
ESF is a highly versatile SuFEx hub that functions as a potent Michael acceptor due to its electron-deficient α,β-unsaturated bond.[15][16] This unique reactivity allows it to engage with a different class of nucleophiles compared to SO2F2, expanding the scope of SuFEx chemistry. ESF and its derivatives are crucial for creating β-aminosulfonyl fluorides and other functionalized aliphatic SuFEx hubs.[15]
Thionyl Tetrafluoride (SOF4) and Iminosulfur Oxydifluorides
Thionyl tetrafluoride (SOF4) serves as a three-dimensional hub, enabling the creation of complex, multi-substituted sulfur(VI) centers.[1][4][17] Its reaction with primary amines yields iminosulfur oxydifluorides (RN=S(O)F2), which are pivotal intermediates.[4][18] These difluorides possess two exchangeable S-F bonds that can be substituted sequentially with different nucleophiles (e.g., phenols and amines), allowing for the rapid, modular construction of highly diverse molecular libraries from a single core.[1] This capability is particularly powerful in high-throughput drug discovery campaigns.[18] The development of biocompatible SuFEx reactions using SOF4-derived hubs that proceed in aqueous solutions has further extended their utility to bioconjugation with proteins and DNA.[11]
Table 1: Comparison of Core SuFEx Hubs
| Hub Reagent | Structure | Typical Nucleophiles | Key Applications | Advantages | Limitations |
| Sulfuryl Fluoride | SO2F2 | Phenols, Secondary Amines | Synthesis of fluorosulfates and sulfamoyl fluorides.[3][14] | Foundational reagent, inexpensive precursors. | Toxic gas, requires special handling or in situ generation.[12][13] |
| Ethenesulfonyl Fluoride | CH2=CHSO2F | Michael Donors (e.g., Amines, Thiols) | Synthesis of aliphatic SuFEx hubs, bioconjugation.[15][16] | Unique Michael acceptor reactivity, versatile. | Highly reactive, requires careful handling. |
| Iminosulfur Oxydifluoride | RN=S(O)F2 | Phenols, Primary & Secondary Amines | High-throughput library synthesis, multidimensional connections.[1][18] | Two distinct, sequentially addressable S-F bonds.[1] | Derived from toxic SOF4 gas.[4] |
| Aryl Sulfonyl Fluoride | Ar-SO2F | Alcohols, Phenols, Amines | Covalent inhibitors, chemical probes, polymer synthesis.[8][19][20] | Generally stable solids, widely available or easily synthesized. | Reactivity can be sluggish compared to other hubs.[7] |
Applications and Experimental Protocols
The reliability and modularity of SuFEx have led to its adoption in diverse fields, from materials science to chemical biology.
Application: High-Throughput Medicinal Chemistry
The ability to rapidly and reliably connect molecular fragments makes SuFEx ideal for generating large combinatorial libraries for drug discovery.[1] The stability of the resulting linkages and the frequent biocompatibility of the reaction conditions allow for direct biological screening of reaction mixtures, often without the need for purification, significantly accelerating the hit-to-lead process.[1][18]
Protocol 1: Synthesis of an Aryl Fluorosulfate using a Solid Reagent
This protocol describes a self-validating system for the synthesis of an aryl fluorosulfate from a phenol using desmethyl SuFEx-IT, a safer, solid alternative to gaseous SO2F2.[6]
Materials:
-
Phenol of interest (1.0 mmol, 1.0 eq.)
-
Desmethyl SuFEx-IT (1.1 mmol, 1.1 eq.)
-
Triethylamine (TEA) (1.5 mmol, 1.5 eq.)
-
Acetonitrile (ACN), anhydrous (5 mL)
-
Stir bar, round-bottom flask, nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the phenol (1.0 mmol) and anhydrous acetonitrile (5 mL).
-
Add triethylamine (1.5 mmol) to the solution and stir for 5 minutes at room temperature. The formation of the phenoxide salt is critical for the subsequent nucleophilic attack.
-
Add desmethyl SuFEx-IT (1.1 mmol) in one portion. The use of a slight excess ensures complete conversion of the starting phenol.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed.
-
Upon completion, quench the reaction with the addition of 1M HCl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure aryl fluorosulfate.
Protocol 2: Accelerated SuFEx (ASCC) Coupling of an Alcohol and a Sulfonyl Fluoride
This protocol outlines the highly efficient coupling of an alcohol with an aryl sulfonyl fluoride using the BTMG-HMDS catalytic system.[7]
Materials:
-
Aryl sulfonyl fluoride (1.0 mmol, 1.0 eq.)
-
Alcohol (primary or secondary) (1.2 mmol, 1.2 eq.)
-
2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.05 mmol, 5 mol%)
-
Hexamethyldisilazane (HMDS) (1.2 mmol, 1.2 eq.)
-
Tetrahydrofuran (THF), anhydrous (4 mL)
-
Stir bar, vial, nitrogen atmosphere setup
Procedure:
-
To a dry vial under a nitrogen atmosphere, add the aryl sulfonyl fluoride (1.0 mmol), the alcohol (1.2 mmol), and a stir bar.
-
Add anhydrous THF (4 mL) and stir to dissolve the solids.
-
Add HMDS (1.2 mmol) to the solution. This serves as both a water scavenger and facilitates the in situ formation of the more reactive silyl ether nucleophile.
-
Add the BTMG catalyst (0.05 mmol) to initiate the reaction. The reaction is often rapid, proceeding to completion within minutes to a few hours at room temperature.
-
Monitor the reaction by TLC or LC-MS. The high fidelity of the ASCC protocol often results in very clean reaction mixtures.
-
Upon completion, the reaction mixture can be concentrated in vacuo.
-
The residue can be directly purified by flash column chromatography, though in many cases, a simple aqueous workup followed by solvent removal may yield a product of sufficient purity. The streamlined workflow and high yields are hallmarks of this "click" protocol.
Conclusion and Future Outlook
SuFEx click chemistry has firmly established itself as a powerful and indispensable tool in modern chemical synthesis.[1][9] Its core reagents—the connective hubs—provide a robust and modular platform for assembling complex molecules with unparalleled efficiency and reliability. The ongoing development of safer handling methods, such as flow chemistry and solid surrogates for hazardous gases, is making this chemistry more accessible than ever.[6][12] Future advancements will likely focus on expanding the toolkit of SuFExable hubs, developing stereoselective SuFEx reactions, and uncovering new applications in covalent drug discovery and advanced materials, further solidifying its status as a truly "second-generation" click chemistry.[4][21]
References
- J&K Scientific LLC. (2021, April 2).
- Serbetci, D., Marraffa, L., Natho, P., Andresini, M., & Luisi, R. (2024, September 5). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and Their Reactivity. Synthesis.
- Accelerated SuFEx Click Chemistry For Modular Synthesis. (n.d.). PMC - NIH.
- Yan, B. (2023, July 10). SuFEx as a new generation of click chemistry: synthesis and development of linkers.
- AccessScience Editors. (2014, January). New click chemistry reaction: sulfur fluoride exchange. AccessScience.
- Click Chemistry. (n.d.). Sharpless Lab, The Scripps Research Institute.
- The growing applications of SuFEx click chemistry. (n.d.).
- Fast, safe, simple: SuFEx click chemistry goes with the flow. (2023, December 5). ScienceLink.
- Proteins targeted by SAFs 1–16 identified using isobaric MS/MS tagging.... (n.d.).
- Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. (2024, February 22).
- The growing applications of SuFEx click chemistry. (2019, July 31). Chemical Society Reviews (RSC Publishing).
- Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)
- Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfuryl
- Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. (2013, April 18). PubMed.
- Ethenesulfonyl Fluoride (ESF) and Its Derivatives in SuFEx Click Chemistry and More. (n.d.).
- A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins. (n.d.). Research Explorer.
- Zhao, J., Klivansky, L. M., Dailing, E. A., Cappiello, J. R., Sharpless, K. B., et al. (2021, November 3). Chain-Growth Sulfur(VI)
- Sulfur Fluoride Exchange (SuFEx). (n.d.). Monash University.
- Sulfuryl fluoride. (n.d.). Wikipedia.
- Ethenesulfonyl Fluoride (ESF) and Its Derivatives in SuFEx Click Chemistry and More. (2019, December 9). Thieme.
- Kitamura, S., Zheng, Q., Woehl, J. L., Solania, A., Chen, E., et al. (2020, June 1). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. UC San Diego Health.
-
Modular synthesis of functional libraries by accelerated SuFEx click chemistry. (2024, March 4). Chemical Science (RSC Publishing). [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]
- 3. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]
- 4. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 5. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 6. Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. pure.uva.nl [pure.uva.nl]
- 11. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencelink.net [sciencelink.net]
- 13. Sulfuryl fluoride - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. research.monash.edu [research.monash.edu]
- 18. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 19. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. thieme-connect.com [thieme-connect.com]
The Hydroxyl Handle: Modulating Aryl Sulfonyl Fluoride Reactivity in SuFEx and Chemical Biology
Executive Summary
Aryl sulfonyl fluorides (Ar-SO₂F) occupy a unique "Goldilocks" zone in organic reactivity: they are remarkably stable toward reduction and thermolysis, yet display exclusive reactivity toward specific nucleophiles under defined conditions. This guide focuses on the hydroxyl group (–OH) as the primary modulator of this reactivity.
Whether acting as an intermolecular nucleophile in Sulfur-Fluoride Exchange (SuFEx), a proximity-driven target in proteomic profiling (Tyrosine), or an intramolecular activator via Neighboring Group Participation (NGP), the hydroxyl group is the critical "key" that unlocks the latent reactivity of the sulfonyl fluoride "lock." This whitepaper provides a mechanistic deep-dive, synthetic protocols, and reactivity profiles for researchers utilizing Ar-SO₂F motifs.
Mechanistic Foundations: The Sulfur(VI) Electrophile
The stability of the S(VI)–F bond (approx. 130 kcal/mol) renders sulfonyl fluorides inert to standard biological nucleophiles (thiols, amines) at physiological pH, unlike their sulfonyl chloride counterparts. Reactivity is triggered only when the fluoride leaving group is destabilized or the nucleophile is hyper-activated.
The Phenolic Hydroxyl: SuFEx Activation
In "Si-free" SuFEx chemistry, the phenolic hydroxyl group does not react spontaneously. It requires deprotonation to the phenolate anion (
Key Mechanistic Drivers:
-
Base Catalysis: Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG deprotonate the phenol. The resulting phenolate is a hard nucleophile that attacks the hard S(VI) center.
-
Bifluoride Mediation: In silyl-ether SuFEx, the bifluoride ion (
) acts as a catalyst, attacking the silyl group to release the phenolate while simultaneously stabilizing the departing fluoride.
Intramolecular Activation (NGP)
A hydroxyl group positioned ortho to the sulfonyl fluoride can drastically alter stability.
-
Sultone Formation: Under basic conditions, o-hydroxy benzenesulfonyl fluorides rapidly cyclize to form sultones (cyclic sulfonate esters).
-
Hydrolysis Acceleration: Even without cyclization, a proximal hydroxyl can act as a general base or proton shuttle, coordinating a water molecule to attack the sulfur, thereby accelerating hydrolysis rates by orders of magnitude compared to the para isomer.
Chemical Biology: Targeting Tyrosine
In complex proteomes, sulfonyl fluorides are used to covalently label Tyrosine residues.[1][2] Unlike Cysteine-targeting warheads (e.g., acrylamides), sulfonyl fluorides require a specific microenvironment.
-
The "Privileged" Tyrosine: A Tyrosine residue reacts only if it is located in a basic pocket (often near Lysine or Histidine) that lowers the pKa of the phenolic hydroxyl, facilitating the formation of the reactive phenolate species.
-
Selectivity: This requirement ensures that Ar-SO₂F probes do not nonspecifically label all surface Tyrosines, but rather "functional" Tyrosines in catalytic sites or binding pockets.
Experimental Protocols
Protocol A: Synthesis of Aryl Fluorosulfates via AISF
Use this protocol to convert a phenol into a fluorosulfate (Ar-OSO₂F) pharmacophore or reactive intermediate without using toxic sulfuryl fluoride gas.
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: AISF ([4-(Acetylamino)phenyl]imidodisulfuryl difluoride) (1.2 equiv)[3]
-
Base: DBU (2.2 equiv)[3]
-
Solvent: THF (Anhydrous)
Step-by-Step Workflow:
-
Preparation: In a flame-dried vial, dissolve the Phenol (0.4 mmol) and AISF (134 mg, 0.48 mmol) in THF (2 mL).
-
Activation: Add DBU (132 µL, 0.88 mmol) dropwise over 30 seconds. Note: The reaction is exothermic; mild cooling may be required for sensitive substrates.
-
Reaction: Stir at room temperature for 10–20 minutes. Monitor by TLC (conversion is usually rapid).
-
Workup: Dilute with Ethyl Acetate (10 mL). Wash sequentially with 0.5 N HCl (2 x 5 mL) and Brine (1 x 5 mL).
-
Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography.
Protocol B: Tyrosine-Specific Protein Labeling
Use this protocol to profile reactive tyrosines in a proteome.
Reagents:
-
Protein Lysate: 1 mg/mL in PBS (pH 7.4).
-
Probe: Sulfonyl Fluoride probe (e.g., Dansyl-SO₂F or Biotin-SO₂F) (50 µM final conc).
-
Control: DMSO vehicle.
Step-by-Step Workflow:
-
Incubation: Add the Sulfonyl Fluoride probe (from 50x stock in DMSO) to the protein lysate.
-
Reaction: Incubate at 37°C for 1 hour. Note: Longer times may increase non-specific labeling.
-
Quenching: Add 4x SDS-PAGE loading buffer (containing reactive amines/thiols) and boil for 5 min to quench unreacted probe.
-
Analysis: Proceed to SDS-PAGE/Western Blot or Tryptic Digestion for LC-MS/MS analysis.
Reactivity Profiling Data
The following table summarizes the relative reactivity of sulfonyl fluorides based on the nature of the hydroxyl interaction.
| Interaction Type | Hydroxyl State | Catalyst/Condition | Reactivity Outcome | Rate Constant ( |
| Intermolecular | Free Phenol (Ar-OH) | Neutral pH | Inert / Stable | |
| Intermolecular | Phenolate ( | Base (DBU/BTMG) | Rapid SuFEx (S-O bond) | |
| Intramolecular | Ortho-Phenol | Base (pH > 8) | Cyclization (Sultone) | |
| Protein | Tyrosine (Buried) | Physiological pH | Inert | |
| Protein | Tyrosine (Active Site) | Proximal Basic Residue | Site-Specific Labeling |
Visualizations
SuFEx Catalytic Cycle (Base-Activated)
This diagram illustrates the mechanism of "Si-free" SuFEx where a base activates the phenolic hydroxyl for attack on the sulfonyl fluoride.
Caption: Base-mediated activation of phenolic hydroxyl converts latent phenol to reactive phenolate, enabling nucleophilic attack on the S(VI) center.
AISF Synthesis Workflow
A flowchart depicting the conversion of phenols to fluorosulfates using the solid reagent AISF.
Caption: Step-by-step synthetic route for generating aryl fluorosulfates using the shelf-stable AISF reagent.
References
-
Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Source: Chem Biol. 2013 Apr 18;20(4):541-8. [Link][2]
-
Silicon-Free SuFEx Reactions of Sulfonimidoyl Fluorides: Scope, Enantioselectivity, and Mechanism. Source: Angew Chem Int Ed Engl. 2020 Mar 11. [Link]
-
Accelerated SuFEx Click Chemistry For Modular Synthesis. Source: Chemistry. 2018 Jan 18; 24(4): 855–860. [Link]
-
Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates. Source: Org. Lett. 2017, 19, 5244-5247. [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AISF: A Solid Alternative to Sulfuryl Fluoride Gas [sigmaaldrich.com]
- 4. Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates [organic-chemistry.org]
5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride: A Tunable SuFEx Warhead
This guide details the chemical architecture, mechanistic utility, and experimental application of 5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride (CAS: 2090177-12-9) as a covalent warhead in chemical biology and drug discovery.
Part 1: Core Directive & Introduction
The renaissance of covalent inhibition has moved beyond the traditional acrylamide-cysteine paradigm. The field now prioritizes "privileged" electrophiles that possess high aqueous stability yet exhibit rapid, specific reactivity within a protein binding pocket. 5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride represents a highly optimized scaffold within the Sulfur-Fluoride Exchange (SuFEx) class.
Unlike promiscuous sulfonyl chlorides, this warhead resists hydrolysis and reduction, remaining inert in plasma and cellular cytosol. Its reactivity is "context-dependent"—it requires the specific electrostatic environment of a protein active site to undergo nucleophilic substitution. This guide analyzes its tripartite architecture: the Sulfonyl Fluoride (the warhead), the 5-Fluoro substituent (the NMR reporter and electronic tuner), and the 2-Hydroxy group (the molecular handle and catalytic assistant).
The Chemical Architecture
| Component | Functionality | Mechanism of Action |
| Sulfonyl Fluoride (-SO₂F) | The Warhead | Electrophilic S(VI) center. Undergoes heterolytic S-F bond cleavage upon attack by nucleophiles (Tyr, Lys, His, Ser).[1] High bond energy (S-F ~90 kcal/mol) confers stability.[2] |
| 5-Fluoro Substituent | Electronic & Analytic | Electronic: Electron-withdrawing group (EWG) at the meta position (relative to SO₂F) increases the electrophilicity of the sulfur center.Analytic: Provides a distinct |
| 2-Hydroxy Group | The Ortho-Effect | Catalytic: Can act as an intramolecular H-bond donor to the sulfonyl oxygen, stabilizing the transition state, or as a handle for attaching recognition elements (via O-alkylation) to create "Ligand-Directed" probes. |
Part 2: Scientific Integrity & Logic (Mechanism & Protocols)
Mechanism of Action: The SuFEx Reaction
The reaction of 5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride follows a concerted substitution mechanism at the hexavalent sulfur center. Unlike
Residue Specificity:
-
Tyrosine (Tyr): The most common target. The phenol group of Tyr attacks the sulfur, forming a stable sulfonate ester.
-
Lysine (Lys): Forms a sulfonamide. Often requires a nearby base (or low pKa Lys) to deprotonate the
-amine. -
Histidine (His): Forms a sulfonyl-imidazolium species (often transient or catalytic) or stable adduct depending on the pocket.
Diagram 1: SuFEx Activation Mechanism
The following diagram illustrates the "Context-Dependent" activation, where the protein environment (e.g., a basic residue B:) activates the nucleophile (Nu-H) for attack on the warhead.
Caption: Kinetic mechanism of SuFEx labeling. The warhead remains inert until specific protein binding aligns a nucleophile for attack.
Experimental Protocols
A. Synthesis & Derivatization
To use this molecule as a probe, one often attaches a "ligand" (recognition element) to the 2-hydroxy position.
Protocol: O-Alkylation for Probe Synthesis
-
Reagents: 5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride (1.0 eq), Alkyl Halide-Ligand (1.1 eq),
(2.0 eq). -
Solvent: Anhydrous DMF or MeCN.
-
Procedure:
-
Dissolve the sulfonyl fluoride in solvent under inert atmosphere (
). -
Add
and stir for 15 min to deprotonate the phenol. -
Add the alkyl halide dropwise.
-
Stir at RT (25°C) for 4–12 hours. Note: Avoid heating >60°C to prevent premature hydrolysis of the sulfonyl fluoride.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
.[3] -
Purification: Flash chromatography (Hexane/EtOAc). The sulfonyl fluoride is stable on silica.
-
B. Activity-Based Protein Profiling (ABPP)
This protocol describes labeling a proteome to identify targets of the warhead.
-
Lysate Preparation: Prepare soluble proteome (1 mg/mL) in PBS (pH 7.4). Avoid DTT/BME as they can reduce other parts of the probe or interfere at high concentrations, though SuFEx is generally thiol-tolerant.
-
Probe Incubation:
-
Add probe (1–10 µM final conc) from DMSO stock (keep DMSO <1%).
-
Incubate at 37°C for 1 hour.
-
-
Click Chemistry (if probe has alkyne handle):
-
Add Reporter Mix: Azide-Rhodamine (25 µM), TCEP (1 mM), TBTA (100 µM),
(1 mM). -
Incubate 1 hour at RT.
-
-
Analysis: SDS-PAGE followed by in-gel fluorescence scanning.
C.
NMR Target Engagement Assay
This is a self-validating protocol. The shift in the fluorine signal confirms covalent modification.
-
Setup: Mix Protein (50 µM) + Warhead (50 µM) in deuterated buffer (
). -
Measurement: Acquire
NMR spectra at t=0 and t=60 min. -
Validation:
-
Free Warhead: Sharp singlet at
(approx -120 ppm). -
Bound/Reacted Warhead: Signal will broaden significantly and shift (typically
0.5–2.0 ppm) or disappear into the baseline (due to slow tumbling of the protein). -
Free Fluoride (F-): Appearance of a sharp singlet at -119 ppm indicates hydrolysis or successful reaction (releasing F-). Crucial: Distinguish F- release from protein labeling by checking the protein-bound signal.
-
Part 3: Visualization & Workflow
Workflow: From Fragment to Lead
The following diagram outlines the logical flow of using this warhead in a Fragment-Based Drug Discovery (FBDD) campaign.
Caption: FBDD workflow utilizing the 5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride scaffold for covalent lead generation.
Data Summary: Reactivity Profile
| Parameter | Characteristic | Implication for Research |
| Aqueous Stability | Suitable for long incubations in live cells or complex lysates. | |
| Plasma Stability | High (>90% intact after 4h) | Potential for in vivo applications. |
| Reactivity Window | Tunable | The 5-F group increases reactivity compared to unsubstituted phenyl sulfonyl fluoride; 2-OH allows steric/catalytic tuning. |
| Off-Targeting | Low to Moderate | Requires "molecular recognition" (binding) to drive the reaction; less promiscuous than chloroacetamides. |
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[4] Chemical Science, 6(5), 2650-2659. Link
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link
- Lagoutte, P., et al. (2016). Sulfonyl fluorides as targets for covalent inhibitors. Nature Reviews Chemistry, (Contextual reference for general aryl sulfonyl fluoride reactivity).
-
Ahmadi, A., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences, 117(17). Link
- Baranczak, A., et al. (2017). A Library of Sulfonyl-Fluoride-Containing Fragments for Covalent Probe Discovery. ACS Chemical Biology. (General methodology for fragment screening).
Sources
Methodological & Application
Protocol for synthesizing 5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride
Application Note: Precision Synthesis of 5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride
Executive Summary & Strategic Context
This guide details the synthesis of 5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride , a critical "SuFExable" hub used in the development of covalent protein inhibitors and chemical biology probes.
The molecule features a unique triad of functionalities:
-
Sulfonyl Fluoride (–SO₂F): A latent electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry, stable to hydrolysis but reactive toward specific nucleophiles (e.g., tyrosine, lysine) under biological conditions [1].
-
Phenolic Hydroxyl (–OH): An electron-donating group that directs electrophilic substitution and serves as a handle for further derivatization.
-
Fluorine Substituent (–F): Modulates pKa and lipophilicity, enhancing bioavailability in drug scaffolds.
Synthesis Strategy: We utilize a robust two-step sequence starting from commercially available 4-fluorophenol.
-
Step 1: Regioselective Chlorosulfonation (Electrophilic Aromatic Substitution).
-
Step 2: Biphasic Chloride-to-Fluoride Exchange (Halex).
Safety Prerequisite: The Zero-Compromise Protocol
WARNING: This protocol involves Chlorosulfonic Acid (ClSO₃H) and Sulfonyl Fluorides .
-
ClSO₃H reacts violently with water, releasing HCl gas. All glassware must be oven-dried.
-
Sulfonyl Fluorides are potential covalent inhibitors of serine proteases. Avoid all skin contact.
-
HF Danger: While KHF₂ is less volatile than anhydrous HF, it generates HF in situ. Calcium gluconate gel must be available at the workstation.
Phase 1: Regioselective Chlorosulfonation
Objective: Convert 4-fluorophenol to 2-hydroxy-5-fluorobenzenesulfonyl chloride. Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The hydroxyl group is a strong ortho/para director. Since the para position is blocked by fluorine, sulfonation occurs exclusively at the ortho position (Position 2 relative to OH).
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |
| 4-Fluorophenol | 112.10 | 1.0 | Substrate |
| Chlorosulfonic Acid | 116.52 | 5.0 | Reagent & Solvent |
| Thionyl Chloride (Optional) | 118.97 | 1.5 | Scavenger/Activator |
| Dichloromethane (DCM) | 84.93 | Solvent | Extraction |
Step-by-Step Protocol
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a NaOH scrubber (to neutralize HCl fumes).
-
Cooling: Charge the flask with Chlorosulfonic Acid (5.0 equiv) . Cool to 0°C using an ice/salt bath.
-
Addition: Add 4-Fluorophenol (1.0 equiv) portion-wise (solid) or dropwise (if dissolved in minimal DCM, though neat addition is preferred to avoid solvent interference) over 30 minutes.
-
Critical: Maintain internal temperature < 5°C to prevent di-sulfonation or polymerization.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 3–5 hours.
-
Monitoring: Aliquot 50 µL into MeOH and check via TLC/LCMS (monitor consumption of phenol).
-
-
Quenching (The "Crash" Method):
-
Prepare a beaker with 500g of crushed ice.
-
Slowly pour the reaction mixture onto the stirring ice. Caution: Violent exotherm and HCl evolution.[5]
-
-
Isolation:
-
The sulfonyl chloride typically precipitates as a white/off-white solid.
-
Filter the solid rapidly.
-
Wash with cold water (3 x 50 mL) to remove residual acid.
-
Alternative (if oil forms): Extract with DCM (3 x 100 mL), dry over MgSO₄, and concentrate.
-
-
Drying: Dry the crude solid under high vacuum for 2 hours.
-
Checkpoint: Crude 2-hydroxy-5-fluorobenzenesulfonyl chloride is hydrolytically unstable. Proceed immediately to Phase 2.
-
Phase 2: Biphasic Chloride-to-Fluoride Exchange
Objective: Convert the sulfonyl chloride to the target sulfonyl fluoride. Methodology: We employ the KHF₂ (Potassium Bifluoride) method. KHF₂ is superior to KF because the bifluoride anion (HF₂⁻) is more soluble in organic solvents and acts as a buffer, preventing basic hydrolysis of the phenol [2].
Reagents & Stoichiometry
| Reagent | Equiv.[1][2][4][6][7] | Role |
| Crude Sulfonyl Chloride | 1.0 | Substrate |
| KHF₂ (sat. aq. solution) | 3.0 | Fluorine Source |
| Acetonitrile (MeCN) | Solvent | Co-solvent |
Step-by-Step Protocol
-
Dissolution: Dissolve the crude sulfonyl chloride (from Phase 1) in Acetonitrile (0.2 M concentration) .
-
Activation: Add Saturated Aqueous KHF₂ (3.0 equiv) in a single portion.
-
Note: The system will be biphasic. Vigorous stirring is essential.
-
-
Reaction: Stir at Room Temperature for 4–6 hours.
-
Monitoring: TLC (Hexane/EtOAc 7:3). Sulfonyl fluorides typically run slightly higher (less polar) than their chloride counterparts.
-
-
Workup:
-
Purification:
-
Concentrate the solvent.[5]
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Gradient 0% -> 20% EtOAc in Hexanes.
-
Target Fraction: The product is a white crystalline solid.
-
Mechanistic & Workflow Visualization
The following diagram illustrates the reaction pathway and the logic gate for the workup procedure.
Caption: Sequential workflow for the regioselective synthesis of the target SuFEx hub.
Analytical Validation Criteria
To ensure the protocol was successful, compare your isolated product against these expected metrics:
-
Physical State: White crystalline solid.
-
¹H NMR (400 MHz, CDCl₃):
-
Look for the aromatic protons. The coupling pattern should reflect 1,2,4-substitution.
- ~ 7.55 (dd, 1H, H-6, ortho to SO₂F), 7.25 (m, 1H, H-4), 7.05 (dd, 1H, H-3, ortho to OH).
-
Phenolic OH: Broad singlet, often exchangeable (
6.0–9.0 depending on dryness).
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
Sulfonyl Fluoride: Distinct singlet at +60 to +65 ppm (relative to CFCl₃). This is the diagnostic peak.
-
Aryl Fluoride: Multiplet around -110 to -120 ppm .
-
-
Mass Spectrometry (ESI-):
-
Target Mass: [M-H]⁻ = 191.0 (approx). Note that sulfonyl fluorides can sometimes hydrolyze in the MS source; look for the sulfonate mass if fluoride is absent.
-
Storage and Stability
-
Stability: Sulfonyl fluorides are generally stable to hydrolysis at neutral pH. However, the presence of the ortho-hydroxyl group can facilitate intramolecular reactions or hydrolysis under basic conditions.
-
Storage: Store in a tightly sealed vial at -20°C .
-
Solubility: Soluble in DMSO, MeOH, DCM, and EtOAc.
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[9][10] Angewandte Chemie International Edition, 53(36), 9430–9448.
-
Bare, G. A. L. (2023).[11] Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone.[11] The Journal of Organic Chemistry, 88(7), 4761–4764.
-
Tribby, A. L., Rodríguez, I., Shariffudin, S., & Ball, N. D. (2017).[12] Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. The Journal of Organic Chemistry, 82(5), 2294–2299.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. CN1554644A - One-pot method for preparing p-fluorothiophenol - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 10. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone [organic-chemistry.org]
- 12. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]
Application Note: 19F NMR Monitoring of Sulfonyl Fluoride Exchange (SuFEx) Reactions
Abstract & Introduction
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as the "next generation" of click chemistry, pioneered by the Sharpless lab.[1][2] Unlike CuAAC (copper-catalyzed azide-alkyne cycloaddition), SuFEx relies on the unique stability-reactivity profile of the sulfonyl fluoride bond (
Why
-
Zero Background: Biological media and most organic solvents are fluorine-free, eliminating spectral noise.
-
Wide Chemical Shift Dispersion: The transformation of the
bond (Starting Material) to a species or ion (Byproduct) involves a dramatic chemical shift change (often >150 ppm), making integration unambiguous. -
In-Situ Monitoring: The reaction can be monitored in real-time within the NMR tube without quenching, providing accurate kinetic rate constants (
).
Mechanistic Insight & Experimental Strategy
To design a valid monitoring protocol, one must understand the species being tracked. The classic SuFEx reaction involves a Sulfonyl Fluoride electrophile and a Silyl Ether nucleophile (catalyzed by a base).
The Chemical Transformation
The fluorine atom acts as a leaving group. In a successful SuFEx coupling, the fluorine is transferred from the Sulfur center to the Silicon center (forming volatile TMS-F or bifluoride species).
Figure 1: Mechanistic flow of SuFEx showing the transfer of Fluorine. Note the volatility of the silyl fluoride byproduct, which necessitates specific quantification strategies.
Critical Design Considerations
-
The Volatility Problem: The byproduct Trimethylsilyl Fluoride (
) has a boiling point of approx. 16°C. In an exothermic reaction or a warm probe (25°C), this gas may escape the solvent headspace.-
Implication: You cannot rely on mass balance (Integration of SM + Integration of Product = 100%).
-
Solution: You must use an inert Internal Standard (IS) to normalize the integration of the starting material.
-
-
Solvent Selection:
-
Acetonitrile-
( ): The gold standard for SuFEx kinetics. It solubilizes most sulfonyl fluorides and does not interfere with the base mechanism. -
DMSO-
: Good for solubility but can sometimes dampen reactivity due to hydrogen bonding with the catalyst.
-
Protocol: Kinetic Monitoring Setup
Materials & Reagents[2]
-
NMR Tube: High-precision 5mm tube (Wilmad 507-PP or equivalent). Quartz is not strictly necessary unless analyzing trace (<10 µM) levels.
-
Internal Standard (IS):
-Trifluorotoluene ( , ppm) or Fluorobenzene ( ppm). Must be non-reactive. -
Base Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP.
-
Solvent:
(dried over molecular sieves).
Step-by-Step Workflow
Figure 2: Operational workflow for in-situ kinetic monitoring.
Detailed Procedure
-
Stock Preparation:
-
Prepare a solution containing the Sulfonyl Fluoride (0.1 M) and the Silyl Ether (0.12 M, 1.2 equiv) in
(0.6 mL). -
Add the Internal Standard (
) to a concentration of 0.05 M. -
Crucial: Transfer to NMR tube and acquire a "T=0" spectrum (16 scans) to establish the initial Ratio (
).
-
-
Parameter Setup (Bruker TopSpin/MestReNova):
-
Pulse Program: zg (standard 1D) or zgig (inverse gated decoupling) if precise quantitative integration is critical (though standard 1D is usually sufficient for relative kinetics with long
). -
Spectral Width: Set to +100 ppm to -200 ppm to capture all species.
-
Relaxation Delay (
): Set to . For fluorinated aromatics, can be 2-5 seconds. A of 10-15s is recommended for quantitative accuracy. -
Loop Counter: Set the number of experiments (e.g., 60 spectra) and the delay between experiments (e.g., 60s).
-
-
Initiation:
-
Eject the sample.
-
Add the catalyst (DBU) solution (typically 1-10 mol%) via microsyringe directly into the tube.
-
Cap, invert 3 times to mix, and immediately re-insert.
-
Start the array immediately.
-
Data Analysis & Interpretation
Chemical Shift Reference Table
Correct referencing is vital. All values below are relative to
| Species | Chemical Shift ( | Description |
| Sulfonyl Fluoride ( | +30 to +65 | Starting Material. Downfield due to electron-withdrawing sulfonyl group. |
| Trifluorotoluene (IS) | -63.7 | Internal Standard. Stable, sharp singlet. |
| Fluorobenzene (IS) | -113.1 | Alternative IS. |
| Fluoride Ion ( | -120 to -150 | Broad signal. Shift depends heavily on solvent/water content. |
| TMS-Fluoride ( | -156 to -158 | Byproduct. Sharp singlet or septet. Highly volatile. |
| Bifluoride ( | -145 to -160 | Common if water is present. Often appears as a doublet ( |
Calculation of Conversion
Do not calculate conversion based on the appearance of product peaks (due to volatility). Use the decay of the starting material normalized to the internal standard.
Where:
- = Integral of Sulfonyl Fluoride peak.
- = Integral of Internal Standard peak.
Troubleshooting & Optimization
Issue: Broadening of Peaks
-
Cause: Exchange broadening often occurs if the reaction generates bifluoride (
) or if the catalyst concentration is too high, leading to rapid proton exchange. -
Fix: Lower the catalyst loading or ensure strictly anhydrous conditions to prevent
formation.
Issue: Loss of Mass Balance
-
Observation: The SM signal decays, but no stoichiometric product signal appears in the upfield region.
-
Cause: As noted,
is boiling out of the solution. -
Fix: This confirms the reaction is proceeding. Rely strictly on the IS method described in Section 4.2.
Issue: Shimming Difficulties
-
Cause: High concentrations of ions (generated during the reaction) can alter the dielectric properties of the sample, affecting the tune/match and shim.
-
Fix: Use W5 or W95 water suppression shim files if available, or simply allow the autoshim to run on the lock signal before the first scan. For kinetics, "lock and shim" is usually done before catalyst addition.
References
-
Foundational SuFEx Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[2][3][4] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][3][4] Angewandte Chemie International Edition, 53(36), 9430–9448.[4] [Link]
-
19F NMR Chemical Shifts & Standards: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. [Link]
-
Kinetic Monitoring Methodologies: Smedley, C. J., et al. (2018). Accelerated SuFEx Click Chemistry for Modular Synthesis. Angewandte Chemie, 57, 1-6. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 3. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]
- 4. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Bioconjugation and Profiling with Fluorinated Sulfonyl Fluoride Probes
[1][2][3][4]
Introduction: The SuFEx Revolution
Traditional bioconjugation relies heavily on amide coupling (NHS esters) or thiol-maleimide chemistry.[1] While effective, these methods suffer from hydrolysis instability or lack of specificity in complex proteomes. Fluorinated Sulfonyl Fluoride (FSF) probes represent a paradigm shift, utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry—a "click" reaction reintroduced by K. Barry Sharpless in 2014.[2]
Unlike highly reactive sulfonyl chlorides, FSFs possess a unique "sleeping beauty" reactivity. The S(VI)–F bond is thermodynamically stable and resistant to reduction and hydrolysis in neutral aqueous buffers. However, within the specific microenvironment of a protein binding pocket (often assisted by hydrogen bonding or electrostatic stabilization), the bond becomes hyper-reactive toward nucleophiles.
Key Advantages[5]
-
Context-Dependent Reactivity: Preferentially labels functional tyrosines, lysines, and histidines in active sites or protein interfaces.
-
Bio-Orthogonality: Inert to DNA, RNA, and bulk water.
-
Stability: Probes can be stored in aqueous solution (unlike NHS esters).[1]
Mechanism of Action: Context-Driven Ligation
The reactivity of FSF probes is not governed solely by pKa but by the local protein environment .[1] The sulfur center acts as a hard electrophile.[1]
The Reaction Pathway[7]
-
Recognition: The probe binds to the protein pocket.[1]
-
Activation: Nearby residues (e.g., Arginine fingers or H-bond donors) stabilize the transition state and activate the nucleophile (Tyr-OH, Lys-NH2, His-Im).
-
Exchange: The nucleophile attacks the Sulfur(VI) center, expelling the fluoride ion (
) as a leaving group. -
Conjugation: A stable sulfonamide (
) or sulfonate ( ) linkage is formed.[1]
Figure 1: The SuFEx reaction trajectory. Note that reactivity is driven by the protein microenvironment, ensuring specificity over non-specific background labeling.
Strategic Probe Selection
Not all sulfonyl fluorides are equal.[1][3] Select your probe based on the target residue and desired stability.[1]
| Probe Class | Reactivity Profile | Target Residues | Stability ( | Application |
| Aryl Sulfonyl Fluorides | Moderate | Tyr, Lys, His (Proximal) | High (>24h) | General ABPP, covalent inhibitors |
| Alkyl Sulfonyl Fluorides | Low | Ser (Catalytic) | Very High | Serine Hydrolase targeting |
| Fluorosulfates ( | Low/Latent | Tyr, Lys | High | Tyrosine profiling, latent labeling |
| Ethenesulfonyl Fluoride (ESF) | High (Michael Acceptor) | Cys, Lys | Low | Crosslinking, rapid conjugation |
Protocol A: General Protein Bioconjugation
Objective: Covalent labeling of a purified protein (e.g., Antibody or Enzyme) with a fluorinated sulfonyl fluoride probe (e.g., Dansyl-SF or Biotin-SF).
Materials
-
Buffer: PBS (pH 7.[1]4) or Tris-HCl (pH 8.0).[1] Note: Slightly basic pH (8.[1]0) enhances Lys/Tyr reactivity.[4]
-
Probe Stock: 10-50 mM in anhydrous DMSO.
-
Quenching Buffer: 100 mM Tris (pH 8.0) or SDS-Loading Buffer.
-
Desalting Column: Zeba Spin or PD-10.[1]
Step-by-Step Methodology
-
Preparation: Dilute protein to 1–2 mg/mL (approx. 10–50 µM) in Buffer.
-
Critical: Avoid buffers with high concentrations of nucleophilic additives (e.g., BSA) during labeling.
-
-
Probe Addition: Add the FSF probe stock to the protein solution.
-
Ratio: Use a 10:1 to 20:1 molar excess of Probe:Protein.
-
DMSO Limit: Keep final DMSO concentration < 5% to prevent protein denaturation.
-
-
Incubation: Incubate at 37°C for 1–4 hours .
-
Insight: Unlike maleimides (fast), SuFEx is slower and requires time for the probe to explore the protein surface and find the reactive "hotspot."
-
-
Quenching: Stop the reaction.
-
For analysis: Add 4x SDS-PAGE loading buffer and boil (95°C, 5 min).
-
For purification: Pass through a desalting column to remove free probe and fluoride ions.[1]
-
-
Validation: Analyze via LC-MS (intact protein mode) to observe mass shift (+ Probe MW - 20 Da for HF loss, or similar depending on mechanism).
Protocol B: Activity-Based Protein Profiling (ABPP) in Lysates
Objective: Proteome-wide identification of ligandable pockets using an Alkyne-tagged Aryl Sulfonyl Fluoride probe.[1]
Workflow Overview
This protocol utilizes a "Two-Step" labeling strategy:
-
Pulse: Live cell or lysate treatment with the "warhead" (Alkyne-SF).[1]
-
Chase: Click chemistry (CuAAC) with a reporter (Biotin-Azide).
Figure 2: ABPP Workflow for Sulfonyl Fluoride Probes.[1][5] The click step allows the use of small, cell-permeable probes followed by robust affinity enrichment.
Detailed Protocol
Step 1: Probe Labeling
-
Harvest cells and lyse in PBS containing protease inhibitors (omit PMSF as it is a competitor).[1]
-
Adjust protein concentration to 2 mg/mL.[1]
-
Add Alkyne-SF probe (final conc. 1–10 µM).[1]
-
Incubate for 60 minutes at Room Temperature (RT).
Step 2: Copper-Catalyzed Click Chemistry (CuAAC)
Prepare a fresh "Click Mix."[1] For 100 µL lysate, add reagents in this exact order to prevent copper precipitation:
-
Biotin-Azide: 100 µM final (from 5 mM DMSO stock).
-
TCEP: 1 mM final (freshly prepared in water).
-
TBTA (Ligand): 100 µM final (from 2 mM DMSO stock).
-
CuSO4: 1 mM final (from 50 mM water stock).[1]
Vortex gently and incubate for 1 hour at RT.
Step 3: Enrichment and Digestion
-
Precipitation: Add cold Methanol/Chloroform (4:1 ratio) to precipitate proteins and remove excess reagents. Spin at 10,000g for 5 min.
-
Resolubilization: Redissolve pellet in 1.2% SDS/PBS by sonication.
-
Pull-down: Dilute SDS to 0.2% with PBS. Add Streptavidin-agarose beads.[1] Rotate overnight at 4°C.
-
Washing: Stringent washing is critical to remove non-covalent binders.[1]
-
1x 1% SDS in PBS
-
1x 6M Urea
-
3x PBS
-
-
Digestion: Resuspend beads in 50 mM Ammonium Bicarbonate. Add Trypsin (Sequencing Grade).[1] Incubate overnight at 37°C.
Step 4: Mass Spectrometry
Analyze supernatant via LC-MS/MS.[1] Search data for static modification (Carbamidomethyl) and variable modification (Probe Mass on Tyr, Lys, His, Ser).
Troubleshooting & Validation (Self-Validating Systems)
To ensure scientific integrity, every experiment must include controls:
| Issue | Potential Cause | Solution/Validation |
| No Labeling Observed | Probe hydrolysis or pH too low. | Check probe integrity via NMR/LCMS.[1] Increase pH to 8.0 to activate Lys/Tyr residues.[1] |
| High Background | Non-specific hydrophobic binding.[1] | Perform "Competition Control": Pre-incubate with 10x excess of non-alkyne sulfonyl fluoride before adding the probe.[1] |
| Copper Precipitation | Incorrect order of addition. | Ensure TCEP and Ligand are mixed before adding Copper.[1] |
| Low Enrichment | Inefficient Click reaction.[1] | Use a Western Blot with Streptavidin-HRP on a small aliquot before digestion to verify biotinylation.[1] |
References
-
Dong, J., et al. (2014).[3][6][7] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][3][6][7][8][9] Angewandte Chemie International Edition. [Link][3]
-
Jones, L. H. (2015).[1] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
-
Narayanam, M. K., et al. (2018). Sulfonyl Fluoride Probes for Proteome-Wide Profiling.[10][11][1][5][12] Chemical Science. [Link]
-
Wang, J., et al. (2018). Fluorosulfate-L-tyrosine (FSY) as a Genetically Encoded SuFEx Bioconjugation Probe.[1][13] J. Am. Chem. Soc.[1][6][7][Link]
-
Mortenson, D. E., et al. (2018). "Click" Chemistry in Proteomic Profiling. Journal of the American Chemical Society. [Link]
Sources
- 1. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 2. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 3. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 5. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 6. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]
- 7. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 8. researchgate.net [researchgate.net]
- 9. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Systems for Chemoselective Coupling of 5-Fluoro-2-hydroxybenzene-1-sulfonyl Fluoride
Executive Summary & Strategic Importance
5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride is a high-value "bifunctional warhead" precursor in covalent drug discovery. Its structure presents a unique chemical duality:
-
The Phenol (-OH): A nucleophile ready for attachment to ligand scaffolds (via etherification).
-
The Sulfonyl Fluoride (-SO2F): An electrophilic "SuFEx" (Sulfur-Fluoride Exchange) hub that is remarkably stable to hydrolysis but highly reactive toward specific protein residues (e.g., Tyrosine, Lysine) or synthetic nucleophiles under activated conditions.[1][2]
The Critical Challenge: The "coupling" of this molecule requires strict chemoselectivity. Inappropriate solvent or base selection can trigger self-polymerization (phenoxide attacking the sulfonyl fluoride of a neighboring molecule) or premature hydrolysis.
This guide details the solvent architectures required to control this reactivity, enabling two distinct workflows: Path A (Warhead Attachment) and Path B (SuFEx Activation).
Mechanistic Grounding: The Solvent-Reactivity Landscape
To select the correct solvent, one must understand the transition state stabilization of the SuFEx mechanism. Unlike sulfonyl chlorides (
The "Interface Effect" in SuFEx
Research from the Sharpless laboratory has established that SuFEx reaction rates are significantly accelerated at the interface of biphasic systems (e.g., Water/DCM). The water stabilizes the developing fluoride ion in the transition state via H-bonding, while the organic phase solubilizes the hydrophobic core.
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways dictated by solvent and base selection.
Figure 1: Solvent-dependent reaction divergence. Path A preserves the SO2F warhead; Path B consumes it. Inappropriate conditions lead to self-polymerization.
Solvent Selection Matrix
The following table synthesizes solubility data with kinetic suitability for the 5-fluoro-2-hydroxy scaffold.
| Solvent System | Dielectric Const. ( | Primary Application | Risk Profile | Expert Commentary |
| DMF (Anhydrous) | 36.7 | Phenol Alkylation | Low (for SO2F) | Excellent for dissolving the polar phenol. SO2F is stable in DMF/K2CO3 up to 60°C. |
| Acetonitrile (MeCN) | 37.5 | Homogeneous SuFEx | Moderate | The "Gold Standard" for SuFEx. Solubilizes both the fluoride and organic amines. |
| DCM / Water (1:1) | N/A (Biphasic) | Interfacial SuFEx | Very Low | Recommended. The interface accelerates the reaction while water buffers the fluoride leaving group. |
| THF | 7.5 | General Handling | High | Poor solubility for fluoride salts. Can suppress SuFEx rates compared to MeCN. |
| DMSO | 46.7 | Library Storage | Moderate | Good for storage, but hygroscopic nature can introduce water that eventually hydrolyzes SO2F over months. |
Detailed Experimental Protocols
Protocol A: Warhead Attachment (Phenol Alkylation)
Objective: Attach the scaffold to a ligand via the phenol group while preserving the sulfonyl fluoride.
Rationale: Sulfonyl fluorides are orthogonal to the
Reagents:
-
Substrate: 5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride (1.0 equiv)
-
Electrophile: Alkyl halide linker (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous (1.5 equiv) -
Solvent: DMF (Anhydrous), 0.1 M concentration
Step-by-Step:
-
Dissolution: Dissolve the sulfonyl fluoride substrate in anhydrous DMF under
atmosphere. -
Activation: Add
. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn yellow due to phenoxide formation. -
Coupling: Add the alkyl halide dropwise.
-
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.[3]
-
Checkpoint: Look for the product mass. If the SO2F hydrolyzes, you will see a mass shift of -2 (F
OH) or +18 (water adduct), but this is rare in anhydrous DMF.
-
-
Workup: Pour into ice water (precipitates the product). Filter or extract with EtOAc.
-
Crucial: Avoid highly basic aqueous washes (e.g., 1M NaOH), which can hydrolyze the SO2F. Use saturated
or water.
-
Protocol B: SuFEx Coupling (Sulfonamide Synthesis)
Objective: React the Sulfonyl Fluoride with an amine to create a sulfonamide.[4]
Rationale: To react the SO2F, we need a "Silicon-assisted" or "Base-catalyzed" mechanism. The Biphasic DCM/Water system is superior here because it allows the use of simple inorganic bases or mild organic bases without requiring strict anhydrous conditions.
Reagents:
-
Substrate: 5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride (or its O-protected derivative)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Base: DIPEA (2.0 equiv) or DBU (0.2 equiv catalytic)
-
Solvent: DCM : Water (1:1 v/v)
Step-by-Step:
-
Preparation: Dissolve the sulfonyl fluoride in DCM (0.2 M).
-
Interface Setup: Add an equal volume of Water. The system will separate into two layers.
-
Addition: Add the amine and base (DIPEA) to the reaction mixture.
-
Agitation: Vigorous stirring is critical. The reaction occurs at the interface. Stir at RT for 2–24 hours.
-
Monitoring: Check TLC (Mobile phase: Hexane/EtOAc). The sulfonamide is typically more polar than the sulfonyl fluoride.
-
Workup: Separate layers. Dry the DCM layer over
.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Validation:
NMR is the ultimate check. The starting material shows a signal around +60 to +65 ppm. The product (sulfonamide) will have no signal in this region (unless the aryl fluorine at position 5 is being monitored, ~ -110 ppm).
-
Troubleshooting & Optimization Logic
If the reaction stalls or yields are low, follow this logic flow to adjust the solvent system.
Figure 2: Troubleshooting decision tree for SuFEx coupling optimization.
References
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
-
Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews, 48(17), 4731–4758. [Link]
-
Zheng, Q., et al. (2021). SuFEx Click Chemistry Enabled High-Throughput Drug Discovery. Accounts of Chemical Research, 54(19), 3753–3764. [Link]
-
Kitamura, S., et al. (2020). SuFEx-Based Chemical Probes for Global Profiling of Protein Targets. Nature Protocols, 15, 123–145. [Link]
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 67475-56-3|5-Fluoro-2-methoxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
Synthesis of fluorosulfates from 5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride precursor
Protocol: Conversion of 5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride to 5-Fluoro-2-(fluorosulfonyloxy)benzene-1-sulfonyl fluoride
Executive Summary
This guide details the synthetic conversion of 5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride (Precursor 1 ) into the bis-electrophilic scaffold 5-Fluoro-2-(fluorosulfonyloxy)benzene-1-sulfonyl fluoride (Product 2 ).
This transformation is a cornerstone of Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] By installing a fluorosulfate (
Key Technical Advantages:
-
Orthogonality: While both groups are SuFEx active, their electronic environments differ, allowing for potential tunable reactivity.
-
Self-Validating: The product exhibits a unique 3-peak
NMR signature, simplifying quality control. -
Versatility: Two protocols are provided: Method A (Gaseous
) for high-throughput/scale-up, and Method B (Solid Reagent AISF) for standard benchtop synthesis.
Strategic Rationale & Mechanism
The synthesis relies on the chemoselective sulfonylation of the phenol group. The precursor contains a "native" sulfonyl fluoride at position 1. Crucially, this
The Reaction Pathway:
The phenol is deprotonated by a base (TEA, DIPEA, or DBU) to generate a phenoxide. This nucleophile attacks the sulfur center of the reagent (Sulfuryl Fluoride or AISF), displacing a leaving group (Fluoride or Imidazolium) to form the stable
Figure 1: Mechanistic pathway for the fluorosulfurylation of the phenol precursor.
Safety & Handling (Zero-Compromise)
WARNING: This protocol involves reagents that are toxic by inhalation and corrosive.
| Hazard | Source | Risk Mitigation |
| Inhalation Toxicity | Sulfuryl Fluoride ( | Odorless gas. Must be used in a well-ventilated fume hood. Use a balloon setup or sealed tube to prevent leaks. If available, use a specific |
| Corrosivity | Phenolic Precursor | Wear chemical-resistant gloves (Nitrile/Neoprene) and eye protection. |
| Alkylating Potential | Product (Bis-electrophile) | The product is a potent covalent modifier. Treat as a potential sensitizer.[2] Double-glove during isolation. |
Experimental Protocols
Method A: The "Gold Standard" (Gaseous
)
Best for: Scale-up (>1g), atom economy, and difficult substrates.
Reagents:
-
Precursor 1 (1.0 equiv)
-
Sulfuryl Fluoride (
) gas (Balloon or Lecture Bottle) -
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) (0.2 M concentration)
-
Optional: Biphasic system (DCM / Water) can be used for faster reaction rates due to "interface catalysis."
Step-by-Step:
-
Setup: Charge a round-bottom flask with Precursor 1 and a magnetic stir bar.
-
Solvation: Dissolve in DCM. Add Triethylamine (TEA) via syringe. The solution may turn slightly yellow due to phenoxide formation.
-
Atmosphere Exchange: Seal the flask with a septum. Insert a balloon filled with
gas (via a needle) into the headspace. Note: Do not bubble directly if using a balloon; headspace diffusion is sufficient. -
Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Monitor by TLC (Product is usually less polar than the phenol) or
NMR. -
Workup:
-
Carefully vent the excess gas into a fume hood exhaust or through a basic scrubber (bubbler with NaOH solution).
-
Dilute with DCM, wash with 1N HCl (to remove TEA), then Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Method B: The "Bench-Stable" (Solid Reagent AISF)
Best for: Safety, convenience, automated synthesis, and labs without gas cylinders.
Reagents:
-
Precursor 1 (1.0 equiv)
-
AISF ([4-(Acetylamino)phenyl]imidodisulfuryl difluoride) (1.2 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.2 equiv)
-
Acetonitrile (MeCN) or THF (0.2 M)
Step-by-Step:
-
Setup: In a vial, dissolve Precursor 1 in MeCN.
-
Reagent Addition: Add solid AISF reagent. The mixture typically remains a suspension or solution depending on concentration.
-
Activation: Add DBU dropwise. Exotherm Warning: A mild exotherm may occur.[3]
-
Reaction: Stir at RT for 10–30 minutes. (AISF reactions are typically much faster than gas reactions).
-
Quench: Dilute with EtOAc and acidify with 0.5 M HCl (Critical to remove DBU and the acetamide byproduct).
-
Workup: Wash with water x2, Brine x1. Dry and concentrate.
Analytical Validation ( NMR)
The most robust way to confirm the synthesis is
Data Interpretation Table (Reference:
| Signal ID | Functional Group | Approx. Shift ( | Diagnostic Change |
| F-A | Aryl Fluoride ( | Remains relatively constant (multiplet). | |
| F-B | Sulfonyl Fluoride ( | Present in both Precursor and Product. | |
| F-C | Fluorosulfate ( | NEW PEAK. Appears only in Product. |
Note: If unreacted AISF is present, a signal at +50-55 ppm may be observed.
Figure 2: Decision tree for analytical validation using Fluorine NMR.
References
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][5] Angewandte Chemie International Edition. [Link]
-
Dong, J., Sharpless, K. B., et al. (2018). AISF: A Shelf-Stable, Crystalline Reagent for the Synthesis of Fluorosulfates and Sulfamoyl Fluorides.[6][7] Organic Letters. [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12553491, 2-Hydroxybenzenesulfonyl fluoride.[Link]
-
European Chemicals Agency (ECHA). Sulfuryl Fluoride - Substance Information & Safety.[8][9][Link]
Sources
- 1. Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. profume.com [profume.com]
- 4. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 5. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 6. BioDuro Collaboration with Pfizer Inc. Leads to Creation of a Shelf-Stable Fluorosulfation Reagent | Pfizer [pfizer.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. 2-Hydroxybenzene-1-sulfonyl fluoride | C6H5FO3S | CID 12553491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem [pubchem.ncbi.nlm.nih.gov]
Late-stage functionalization of drug molecules with sulfonyl fluorides
Late-Stage Functionalization Protocols for Drug Discovery[1]
Abstract & Strategic Rationale
The sulfonyl fluoride (
This guide details the Late-Stage Functionalization (LSF) of complex drug molecules with sulfonyl fluorides. We move beyond theoretical chemistry to provide actionable, high-yield protocols for installing this group onto heteroatoms (phenols/amines) and carbon scaffolds (aryl halides), enabling the rapid conversion of reversible inhibitors into covalent probes or targeted therapeutics.
Decision Matrix: Selecting the Functionalization Route
Before initiating synthesis, analyze the available structural handles on your target scaffold. The choice of reagent dictates the bond formed (S-O, S-N, or S-C).
Figure 1: Strategic decision tree for installing sulfonyl fluoride warheads based on substrate functionality.
Protocol A: Heteroatom Functionalization (The AISF Method)
Target: Conversion of Phenols to Aryl Fluorosulfates and Amines to Sulfamoyl Fluorides. Mechanism: SuFEx (Sulfur-Fluoride Exchange).[1][2][3]
Historically, this transformation required toxic sulfuryl fluoride gas (
Reagents & Materials
-
Substrate: Drug molecule with accessible phenol or
amine. -
Reagent: AISF (CAS: 2242637-23-4).
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for phenols; DIPEA or DBU for amines.
-
Solvent: Acetonitrile (MeCN) or THF (anhydrous).
Step-by-Step Methodology
-
Preparation: In a 1-dram vial or round-bottom flask, dissolve the substrate (1.0 equiv, e.g., 0.1 mmol) in anhydrous MeCN (concentration ~0.1 M).
-
Activation: Add the base (2.2 equiv).
-
Note: For phenols, the solution often turns yellow due to phenoxide formation.
-
-
Reagent Addition: Add AISF (1.2 equiv) in one portion.
-
Reaction: Stir at room temperature.
-
Time: Phenols typically react in <10 minutes. Amines may require 30–60 minutes.
-
Monitoring: TLC or LC-MS.[1] The product is usually less polar than the starting material.
-
-
Quench & Workup:
-
Purification: Flash chromatography on silica gel.
-
Crucial: Unlike sulfonyl chlorides, sulfonyl fluorides are stable on silica and do not require treated silica or rapid elution.
-
Why this works: The phenoxide attacks the sulfur center of AISF, displacing the sulfonyl acetanilide leaving group. The high chemoselectivity allows this to be performed in the presence of other sensitive groups (esters, amides) common in drug scaffolds.
Protocol B: Carbon-Center Functionalization (The DABSO/NFSI Method)
Target: Conversion of Aryl Bromides to Aryl Sulfonyl Fluorides. Mechanism: Pd-catalyzed sulfinylation followed by electrophilic fluorination.[6][7][8]
Direct C-H functionalization is often too non-selective for late-stage drugs. The most robust route uses DABSO (DABCO-bis(sulfur dioxide)), a solid
Reagents & Materials
-
Substrate: Aryl Bromide (Ar-Br).[6]
-
SO2 Source: DABSO (CAS: 119752-66-1).
-
Catalyst:
(Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)).-
Expert Insight: The bulky, electron-rich AmPhos ligand is critical for the oxidative addition into hindered Ar-Br bonds and prevents catalyst poisoning by
.
-
-
Fluorinating Agent: NFSI.[6]
-
Base: Triethylamine (
). -
Solvent: Isopropanol (iPrOH).
Step-by-Step Methodology
-
Catalytic Cycle (Sulfinylation):
-
Charge a reaction tube with Ar-Br (1.0 equiv), DABSO (0.6 equiv), and
(5 mol%). -
Add anhydrous iPrOH (0.2 M) and
(3.0 equiv).[6] -
Heat to 75°C for 2–16 hours under inert atmosphere (
). -
Checkpoint: LC-MS should show conversion to the sulfinate intermediate (
).
-
-
Fluorination (One-Pot):
-
Cool the reaction mixture to room temperature.
-
Add NFSI (1.5 equiv) directly to the crude mixture.
-
Stir at room temperature for 3 hours.
-
-
Workup:
-
Dilute with EtOAc and water.
-
Extract aqueous layer with EtOAc.
-
Safety: Avoid acidification if possible to prevent any release of residual
.
-
-
Purification: Flash chromatography (Hexanes/EtOAc).
Figure 2: Mechanistic flow of the Pd-catalyzed sulfonyl fluoride synthesis.
Analytical Validation & Stability
Characterization Data
| Technique | Signature Signal | Notes |
| 19F NMR | +60 to +70 ppm (singlet) | Distinctive shift.[5] Aryl fluorosulfates ( |
| 1H NMR | Deshielding of ortho-protons | Electron-withdrawing nature of |
| LC-MS | [M+H]+ often invisible | |
| IR | ~1420 cm⁻¹ (asymmetric SO2) | Strong stretch. |
Stability Profile
-
Hydrolysis: Stable in water at neutral pH (t1/2 > 24h).
-
Plasma: Generally stable.
-
Reactivity: Only reacts with specific nucleophiles (protein side chains) or under activation (SuFEx conditions). It does not react with free thiols (glutathione) as rapidly as Michael acceptors, reducing off-target toxicity.
Troubleshooting & Expert Tips
-
Issue: Low Yield in Pd-Catalysis.
-
Cause: Catalyst poisoning or poor solubility of DABSO.
-
Fix: Ensure rigorous degassing of solvents. Switch to Pd(dppf)Cl2 if AmPhos fails, though AmPhos is generally superior for electron-rich aryls.
-
-
Issue: Hydrolysis during Workup.
-
Cause: High pH or prolonged exposure to nucleophilic buffers.
-
Fix: Keep workup rapid and neutral. Do not use nucleophilic bases (like NaOH) for washing.
-
-
Issue: "Invisible" Product on TLC.
-
Fix: Sulfonyl fluorides often run very close to the starting aryl bromide. Use 19F NMR of the crude to confirm conversion before optimizing the column.
-
References
-
Sharpless, K. B., et al. (2014).[9][10] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[9] Angewandte Chemie International Edition.[10] Link
-
Am Ende, C. W., et al. (2018).[11] Introduction of a Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides. Organic Letters.[5][11] Link
-
Willis, M. C., et al. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides.[6][8] Chemical Science.[10] Link
-
Jones, L. H., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists. ChemMedChem.[12] Link
-
Ball, N. D., et al. (2017).[7] Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor.[7] Journal of Organic Chemistry.[13] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. AISF: A Solid Alternative to Sulfuryl Fluoride Gas [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor [organic-chemistry.org]
- 8. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]
- 11. AISF - Enamine [enamine.net]
- 12. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for SuFEx of Phenolic Sulfonyl Fluorides
This technical guide is structured to address the critical role of pH and base selection in optimizing Sulfur-Fluoride Exchange (SuFEx) reactions for phenolic sulfonyl fluorides. It distinguishes between aqueous bioconjugation (where pH is literal) and organic synthesis (where "pH" translates to base strength/pKa).
Topic: pH and Base Optimization for SuFEx Reactivity Audience: Senior Researchers, Medicinal Chemists, Chemical Biologists Version: 2.0 (Current)
Executive Summary: The "pH" Paradox in SuFEx
In SuFEx chemistry, "pH optimization" is a dual-variable problem depending on your solvent system.
-
In Aqueous Media (Bioconjugation): You are optimizing the literal pH to balance nucleophile activation (Tyrosine/Phenol deprotonation) against hydrolysis.
-
In Organic Media (Synthesis): You are optimizing Base Strength (pKa) to match the specific electronic requirements of your phenolic substrate.
This guide provides the decision frameworks and protocols to master both.
Module 1: Aqueous & Biological Optimization (Literal pH)
Q1: What is the optimal pH window for Tyrosine-selective SuFEx on proteins?
Answer: The "Goldilocks" zone is pH 7.5 – 8.0 .
-
The Mechanism: The pKa of a typical Tyrosine phenol is ~10. At pH 7.8 (e.g., PBS buffer), a small but sufficient equilibrium fraction of the phenol exists as the reactive phenolate anion (ArO⁻).
-
Why this works: Sulfonyl fluorides are kinetically stable to hydrolysis at neutral pH. By keeping the pH slightly basic (7.8), you drive the SuFEx reaction with the phenolate faster than the background hydrolysis rate.
-
Risk Zone: Above pH 8.5, the rate of hydroxide-mediated hydrolysis (
attack on ) increases exponentially, competing with your desired bioconjugation.
Q2: My reaction is sluggish at pH 7.8. Should I increase the pH?
Answer: Proceed with caution. Instead of raising bulk pH (which risks hydrolysis), consider catalytic additives .
-
Additives: Small molecule catalysts like Bifluoride salts (KHF₂) can accelerate the reaction without altering the bulk pH drastically.
-
Local Environment: If the Tyrosine is in a positively charged pocket, its local pKa may be lower, making it reactive even at pH 7.0. If it is buried, pH adjustment alone won't help; you may need denaturing conditions or organic co-solvents (DMSO).
Module 2: Synthetic Optimization (Base Selection)
Q3: How do I translate "pH" to "Base Selection" in organic solvents (MeCN, DCM)?
Answer: You must match the Base pKa (conjugate acid) to the Phenol pKa . In non-aqueous solvents like Acetonitrile (MeCN), pKa values shift significantly. A standard phenol has a pKa of ~27 in MeCN.
-
Weak Bases (TEA, DIPEA): Often insufficient for electron-rich (unreactive) phenols unless the sulfonyl fluoride is highly activated.
-
Strong Bases (DBU, BTMG): Required for standard SuFEx.[1] DBU (pKa ~24 in MeCN) effectively deprotonates phenols, driving the equilibrium toward the reactive phenolate.
Q4: Which base should I choose for difficult substrates?
Answer: Use the Base Hierarchy Table below. If your reaction is stalled with DBU, switch to BTMG (Barton's Base) . BTMG is sterically hindered (preventing it from acting as a nucleophile itself) but extremely basic, making it a "Superb SuFEx catalyst" for stubborn linkages.
Table 1: Base Selection & Reactivity Guide
| Base Candidate | pKa (MeCN)* | Strength | Best Use Case | Risk Factor |
| DIPEA / TEA | ~18 | Low | Highly acidic phenols (e.g., nitrophenols) or highly reactive electrophiles (e.g., ESF). | Too weak for standard phenols; reaction will stall. |
| DBU | ~24.3 | High | Standard Catalyst. Good for most phenol-sulfonyl fluoride couplings. | Can act as a nucleophile in rare cases; sensitive to moisture. |
| BTMG | ~26 | Very High | Power User Choice. Use for electron-rich (slow) phenols or sterically hindered hubs. | High basicity requires strictly anhydrous conditions to prevent hydrolysis. |
| BEMP | ~27 | Extreme | Last resort for extremely unreactive substrates. | Expensive; can cause side reactions with other functional groups. |
*pKa values are approximate for Acetonitrile solvent.
Module 3: Troubleshooting & Diagnostics
Q5: I see "Hydrolysis" (Sulfonate formation) instead of my product. What went wrong?
Answer: This is a classic "Wet Base" error.
-
Cause: You used a strong base (DBU/BTMG) in a solvent containing trace water. The base activated the water (
), which is a smaller, harder nucleophile than your phenol. -
Fix:
-
Dry solvents (MeCN over molecular sieves).
-
Use Silyl-Protected Phenols (Ar-OTMS) . This is the "Silicon-SuFEx" variation. The silyl group protects the phenol, and the activation requires a fluoride source (e.g., TBAF or DBU + trace
), making the system robust against water.
-
Q6: My reaction works for 4-Nitrophenol but fails for 4-Methoxyphenol. Why?
Answer: Electronic mismatch.
-
4-Nitrophenol: Electron-poor. Low pKa.[2] Easy to deprotonate. Reacts fast.
-
4-Methoxyphenol: Electron-rich. High pKa. Hard to deprotonate. The phenolate is a better nucleophile once formed, but forming it is the bottleneck.
-
Solution: Switch from DBU to BTMG or increase temperature to 50°C.
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired SuFEx pathway and the hydrolysis side-reaction, controlled by the Base/pH variable.
Figure 1: Kinetic competition in SuFEx. Optimal pH/Base selection favors Phenolate formation (Green path), while excessive alkalinity or moisture promotes Hydrolysis (Red path).
Experimental Protocol: The "Base Screen"
Objective: Rapidly identify the optimal base for a new phenolic substrate.
Materials:
-
Substrate: Phenolic Sulfonyl Fluoride (0.1 mmol)
-
Solvent: Anhydrous Acetonitrile (MeCN)
-
Bases: TEA, DBU, BTMG
-
Internal Standard: 1,3,5-Trimethoxybenzene (for NMR)
Procedure:
-
Preparation: Prepare three reaction vials, each containing 0.1 mmol of substrate in 0.5 mL MeCN.
-
Base Addition:
-
Vial A: Add 1.2 eq TEA (Conservative)
-
Vial B: Add 1.2 eq DBU (Standard)
-
Vial C: Add 1.2 eq BTMG (Aggressive)
-
-
Monitoring: Stir at Room Temperature (RT). Take aliquots at T=15 min and T=2 hours.
-
Analysis: Analyze by ¹⁹F NMR.
-
Starting Material: ~ +65 ppm (sulfonyl fluoride signal).
-
Product: Signal disappears (converted to sulfonate ester, no F).
-
Hydrolysis: ~ -120 ppm (free fluoride ion) or appearance of broad sulfonate peaks.
-
-
Decision:
-
If Vial A works >50% conversion: Use TEA (Cheaper, milder).
-
If Vial A fails, Vial B works: Use DBU.
-
If Vial B is slow (<50%), Vial C works: Use BTMG.
-
References
-
Sharpless, K. B., et al. (2014).[3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Dong, J., et al. (2019). "Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)-Derived Connective Hubs for Bioconjugation to DNA and Proteins." Angewandte Chemie. Link
-
Barrow, A. S., et al. (2019). "Accelerated SuFEx Click Chemistry for Modular Synthesis." Chem. Sci. (Describing BTMG catalysis). Link
-
Zuilhof, H., et al. (2020).[3] "Sulfonimidoyl Fluorides in SuFEx Chemistry." Chem. Sci.Link[5]
-
Ball, Z. T., et al. (2021). "Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides." ACS Central Science. Link
Sources
- 1. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Controlling Specificity of Sulfonyl Fluoride Covalent Inhibitors
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Sulfonyl Fluoride (SF) Warhead Tuning & Specificity Ticket ID: SF-SuFEx-001
Introduction: The "Sleeping Beauty" Warhead
Welcome to the technical guide for optimizing sulfonyl fluoride (SF) probes. Unlike acrylamides that target cysteine, SFs are unique "privileged warheads" capable of targeting Tyrosine, Lysine, Serine, Histidine, and Threonine .
Their primary advantage is context-dependent reactivity (often called "proximity-enabled reactivity"). In isolation, aryl sulfonyl fluorides are relatively inert in aqueous media (the "sleeping" state). They only react rapidly when the inhibitor scaffold binds to a protein pocket that positions the warhead precisely next to a nucleophile, often assisted by a local proton shuttle.
This guide addresses the three most common failure modes: hyper-reactivity (promiscuity) , inertness (no labeling) , and analytical ambiguity (MS data interpretation) .
Module 1: Engineering Specificity (Pre-Experiment)
Issue: "My probe is labeling everything (high background)" OR "My probe isn't reacting at all."
Root Cause Analysis: Electronic Tuning
The reactivity of the sulfur(VI) center is dictated by the electron density of the aryl ring. You cannot use a "one-size-fits-all" SF warhead. You must tune the electrophilicity to match the nucleophilicity of your target residue.
-
Electron-Withdrawing Groups (EWGs): Pull electron density away from the sulfur, making it more electrophilic (more reactive, potentially less specific).
-
Electron-Donating Groups (EDGs): Push electron density toward the sulfur, making it less electrophilic (less reactive, requires perfect binding geometry).
Troubleshooting Protocol: The Hammett Tuning Loop
If you encounter specificity issues, perform an electronic sweep of the aryl ring.
| Observation | Diagnosis | Actionable Adjustment | Chemical Modification Example |
| High Background / Promiscuous | Warhead is too "hot" (intrinsically reactive). | Dampen Reactivity: Add EDGs to the aryl ring. | Add -OMe, -Me, -NHAc at para/meta position. |
| No Labeling / Weak Potency | Warhead is too "cold" or target residue is cryptic. | Boost Reactivity: Add EWGs to the aryl ring. | Add -NO2, -CF3, -Cl, -F at para/meta position. |
| Correct Target, Slow Kinetics | Binding affinity is low. | Optimize Scaffold: Do not change warhead yet; improve non-covalent binding ( | Modify linker length or R-groups on the scaffold. |
Visual Workflow: Rational Design of SF Probes
Figure 1: Iterative design loop for tuning sulfonyl fluoride reactivity using electronic substituents.
Module 2: Experimental Conditions (During Experiment)
Issue: "I see labeling in lysate but not in live cells" OR "My control samples are degrading."
Critical Parameter: pH and Buffer Composition
Unlike acrylamides, SF reactivity is highly sensitive to pH because the leaving group is Fluoride (F-) and the reaction often requires a deprotonated nucleophile.
Standard Protocol Guidelines:
-
pH Sensitivity:
-
Tyrosine targeting: Requires a local base or higher pH to access the phenolate form (
). SFs work best on Tyrosines with perturbed (lowered by microenvironment). -
Lysine targeting: Generally requires neutral to slightly basic pH (
).
-
-
Buffer Incompatibility:
-
Avoid: High concentrations of DTT or mercaptoethanol during the labeling step (though SFs are more resistant to thiols than acrylamides, high concentrations can still interfere or reduce other parts of the probe).
-
Preferred: HEPES or PBS at pH 7.4.
-
Self-Validating Control System
To prove your inhibition is covalent and specific, you must run these three parallel controls:
-
The "Scaffold" Control: The same molecule without the fluoride (replace -SO2F with -SO2Me). This binds non-covalently. If biological activity persists, your effect is not solely covalent.
-
The "Denatured" Control: Pre-heat the lysate to 95°C for 5 mins, then add the SF probe.
-
Result: If labeling persists, it is non-specific (chemical reactivity).
-
Result: If labeling disappears, it is specific (requires folded protein structure/proximity).
-
-
The Competition Assay: Pre-incubate with excess substrate or known non-covalent inhibitor. This should block SF labeling.
Module 3: Validation & Proteomics (Post-Experiment)
Issue: "How do I find the modification site in my Mass Spec data?"
Mass Spectrometry Configuration
Identifying SF modifications requires specific search parameters. The reaction mechanism is a Sulfur-Fluoride Exchange (SuFEx) .[1][2][3][4][5][6][7]
-
Reaction: Protein-Nu + R-SO2-F
Protein-Nu-SO2-R + HF -
Mass Shift Calculation:
-
The probe loses Fluoride (F, mass ~19.00 Da).
-
The protein loses a Proton (H, mass ~1.01 Da).
-
Delta Mass (Add to Residue):
? NO. -
Correction: In standard proteomics search engines (e.g., MaxQuant, Proteome Discoverer), you define the modification on the residue. The residue loses H. The probe adds (
). -
Search Modification Mass =
Da.
-
Workflow: Activity-Based Protein Profiling (ABPP)
For global specificity profiling (checking off-targets), use a biotinylated SF probe.
Figure 2: Standard ABPP workflow for validating sulfonyl fluoride target engagement.
Frequently Asked Questions (FAQ)
Q: Are sulfonyl fluorides stable in plasma? A: Generally, yes. Aryl sulfonyl fluorides are significantly more stable than sulfonyl chlorides. They resist rapid hydrolysis in neutral aqueous buffer and plasma, often with half-lives of hours to days, provided they are not extremely electron-deficient (e.g., nitro-substituted).
Q: Can I target Cysteine with SFs? A: While SFs can react with cysteine, the resulting thiosulfonate ester is often unstable and liable to reduce back to the sulfinic acid or undergo hydrolysis.[8] For Cysteine targeting, acrylamides or chloroacetamides are superior. SFs are the tool of choice for Tyrosine, Lysine, and Histidine .
Q: Is the inhibition reversible? A: No. The SuFEx reaction forms a stable sulfonate ester (Tyr), sulfonamide (Lys), or sulfamate (Ser) bond. These are considered irreversible under physiological conditions.
Q: Why do I see multiple peaks for my labeled protein in intact MS? A: This suggests promiscuity on the same protein. If you see +1 probe, +2 probes, etc., your warhead is likely too reactive, or you have multiple surface-exposed nucleophiles near the binding site. Refer to Module 1 (Electronic Tuning) to dampen reactivity.
References
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[9] Angewandte Chemie International Edition. [Link]
-
Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science. [Link]
-
Jones, L. H. (2018). Mechanism and Analysis of Sulfonyl Fluoride Activity-Based Probes.[10] Journal of the American Chemical Society. [Link][8]
-
Zheng, Q., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase.[8] Proceedings of the National Academy of Sciences. [Link]
-
Hymel, D., & Peterson, B. R. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools.[8] Journal of the American Chemical Society. [Link][8]
Sources
- 1. Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. pnas.org [pnas.org]
- 5. Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00005J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New modular flow platform for improved SuFEx click chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 8. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage conditions to prevent degradation of sulfonyl fluoride reagents
Core Philosophy: The "Latent Stability" Paradox
Welcome to the technical support hub. If you are working with SuFEx (Sulfur-Fluoride Exchange) chemistry, you are likely utilizing sulfonyl fluorides (
The Scientist's Perspective:
Unlike their chlorosulfonyl cousins (
However, "Stable"
-
Basic pH (pH > 8): Hydroxide ions (
) act as nucleophiles, displacing fluoride. -
Silicon Contamination: Trace silicon sources can catalyze fluoride extraction (formation of strong Si-F bonds).
-
Michael Acceptor Reactivity: For alkenyl sulfonyl fluorides (like ESF), polymerization is a greater threat than hydrolysis.
Storage Protocols by Reagent Class
Not all sulfonyl fluorides behave the same.[4][5] We categorize them into three tiers for storage.
Tier 1: Aryl Sulfonyl Fluorides (e.g., -Toluenesulfonyl fluoride)
Most stable. Solid at room temperature.
-
Primary Threat: Slow hydrolysis over months/years if exposed to humidity.
-
Storage Protocol:
-
Temp: Room Temperature (
) is acceptable for short-term (<3 months). Refrigerate ( ) for long-term. -
Container: Borosilicate glass with a PTFE-lined cap.
-
Atmosphere: Ambient air is often tolerated, but Argon backfill is recommended for archiving.
-
Tier 2: Alkenyl Sulfonyl Fluorides (e.g., ESF - Ethenesulfonyl fluoride)
Highly Reactive. Volatile Liquid. Michael Acceptor.
-
Primary Threat: Spontaneous Polymerization and volatility.
-
Storage Protocol:
-
Temp: Strictly
. -
Container: Glass vial inside a secondary containment (to trap vapors).
-
Atmosphere: Strict Inert Atmosphere (Nitrogen/Argon) . Oxygen can induce radical polymerization; moisture can induce hydrolysis.
-
Stabilizers: Commercial ESF often contains trace acid or radical inhibitors (e.g., BHT). Do not distill unless immediately using, as you remove the inhibitor.
-
Tier 3: PMSF (Phenylmethylsulfonyl fluoride)
Biochemical Reagent.[6] Special Case.
-
Primary Threat: Rapid hydrolysis in aqueous buffers.
-
Storage Protocol:
Visualizing the Decision Matrix
The following diagram outlines the logical flow for determining the correct storage conditions for your specific reagent.
Figure 1: Decision matrix for sulfonyl fluoride storage based on chemical subclass and reactivity risks.
Troubleshooting & FAQs
Q1: My reaction yield dropped significantly using an old bottle of sulfonyl fluoride. How do I check purity?
The Scientist's Diagnosis: The most likely culprit is hydrolysis to the sulfonic acid (
Diagnostic Protocol (
-
Intact Reagent: You will see a singlet typically between +60 and +70 ppm (relative to
). -
Degradation (Hydrolysis): You will see the disappearance of the sulfonyl fluoride peak.
-
Free Fluoride: If HF or fluoride salts have formed, a peak near -120 to -150 ppm may appear (highly dependent on solvent/counterion).
-
Proton NMR: Look for a shift in the
-protons. For PMSF, the benzylic protons shift upfield upon hydrolysis.
Q2: Can I store sulfonyl fluorides in plastic containers?
Answer: Generally, No for long-term storage. While sulfonyl fluorides do not etch glass rapidly like HF, they are organic electrophiles.
-
Leaching: They can leach plasticizers from low-quality polypropylene.
-
HF Generation: If any moisture enters, hydrolysis generates HF. HF attacks glass, yes, but in a sealed glass vial, the volume is negligible. In plastic, the organic reagent can permeate the wall. Exception: Aqueous waste containing degraded sulfonyl fluorides should be stored in HDPE plastic to prevent glass etching by the generated HF.
Q3: I am using ESF (Ethenesulfonyl fluoride) and the liquid has turned viscous/yellow.
The Scientist's Diagnosis: The reagent has polymerized.[9] Cause: Thermal initiation or exposure to UV light/oxygen. Solution: This is irreversible. Discard the reagent. Prevention: For the next batch, ensure the bottle is wrapped in foil (if clear glass), stored at -20°C, and blanketed with Nitrogen after every use.
Q4: How do I safely dispose of old sulfonyl fluorides?
Protocol:
-
Do not pour down the drain.
-
Quench: Treat the reagent with aqueous NaOH (1M) to force hydrolysis. This converts the reactive electrophile into a sulfonate (inert) and fluoride ion.
-
Neutralize: Neutralize the basic solution with dilute HCl.
-
Disposal: Dispose of as halogenated organic waste. Note that the solution now contains Fluoride ions (
), which may have specific limits in your local water treatment regulations.
Comparative Stability Data
| Reagent Type | Hydrolysis Half-Life (pH 7, 25°C) | Hydrolysis Half-Life (pH 8, 25°C) | Recommended Storage |
| PMSF | ~110 min | ~35 min | Solid (RT); Soln (Isopropanol) |
| Aryl Sulfonyl Fluoride | > 1 week (varies by sub) | Hours to Days | Solid ( |
| Alkenyl Sulfonyl Fluoride | Variable (Polymerization risk dominates) | Rapid | Liquid ( |
References
-
Sharpless, K. B., et al. (2014).[1][10] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.
-
Dong, J., et al. (2014).[1] SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride. Angewandte Chemie.
-
Gold Biotechnology. (n.d.). PMSF Technical Data Sheet & Stability.
-
Sigma-Aldrich. (n.d.). Ethenesulfonyl Fluoride Product Safety & Handling.
-
Reich, H. J. (n.d.). Collection of 19F NMR Chemical Shifts. University of Wisconsin-Madison.
Sources
- 1. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetechindia.com [lifetechindia.com]
- 5. acs.figshare.com [acs.figshare.com]
- 6. PMSF - Wikipedia [en.wikipedia.org]
- 7. goldbio.com [goldbio.com]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. enamine.net [enamine.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Sulfonyl Fluorides vs. Sulfonyl Chlorides for Researchers and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and drug discovery, sulfonyl halides have long stood as indispensable reagents for the construction of sulfonamides, sulfonate esters, and other vital sulfur-containing motifs.[1] For decades, sulfonyl chlorides have been the workhorses in this domain, prized for their high reactivity. However, this very reactivity is a double-edged sword, often leading to issues with stability, selectivity, and handling. In recent years, sulfonyl fluorides have emerged from relative obscurity to claim a prominent position as a highly attractive alternative. Their unique balance of remarkable stability and tunable, "on-demand" reactivity has unlocked new possibilities in chemical synthesis and chemical biology, most notably with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[2]
This guide provides an in-depth, objective comparison of the reactivity of sulfonyl fluorides and sulfonyl chlorides. We will delve into the fundamental properties that govern their chemical behavior, present supporting experimental data from the literature, and provide detailed protocols for key comparative reactions. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions when selecting the optimal sulfonyl halide for their specific synthetic challenges.
Chapter 1: Fundamental Properties Influencing Reactivity
The divergent reactivity of sulfonyl fluorides and chlorides is rooted in their fundamental structural and electronic properties. Understanding these differences is key to appreciating their distinct advantages and limitations in practical applications.
Structural and Electronic Differences
The most significant distinction lies in the nature of the sulfur-halogen bond. The S-F bond in a sulfonyl fluoride is considerably shorter and stronger than the S-Cl bond in a sulfonyl chloride. This is a direct consequence of the high electronegativity and small atomic radius of fluorine compared to chlorine.
| Property | Sulfonyl Fluoride (R-SO₂F) | Sulfonyl Chloride (R-SO₂Cl) |
| S-Halogen Bond Dissociation Energy | High (~90 kcal/mol)[1] | Lower |
| Electronegativity of Halogen | ~3.98 | ~3.16 |
| Electrophilicity of Sulfur | High | Very High |
The potent electron-withdrawing nature of the two oxygen atoms and the halogen renders the sulfur atom in both functionalities highly electrophilic. However, the stronger S-F bond makes the fluoride a poorer leaving group compared to the chloride. This fundamental difference is the primary determinant of their relative stability and reactivity.
Stability: A Decisive Advantage for Sulfonyl Fluorides
One of the most compelling reasons to choose a sulfonyl fluoride over its chloride counterpart is its vastly superior stability. Sulfonyl chlorides are notoriously susceptible to hydrolysis by atmospheric moisture and can decompose upon heating. In contrast, sulfonyl fluorides are remarkably robust, often stable to water, heat, and even reduction.[3][4]
| Compound Type | Stability towards Hydrolysis | Thermal Stability |
| Sulfonyl Fluorides | High; often stable in aqueous media.[4] | High; can often be heated to high temperatures without decomposition.[4] |
| Sulfonyl Chlorides | Low; readily hydrolyze to the corresponding sulfonic acid.[3] | Moderate; can decompose upon heating, sometimes aggressively.[3] |
This enhanced stability is not merely a matter of convenience for storage and handling; it has profound implications for synthesis. The robustness of the sulfonyl fluoride group allows it to be carried through multi-step synthetic sequences where a sulfonyl chloride would not survive, enabling late-stage functionalization strategies that are crucial in drug discovery.
Chapter 2: Comparative Reactivity in Key Transformations
The practical utility of sulfonyl halides is defined by their performance in common chemical reactions. Here, we compare the reactivity of sulfonyl fluorides and chlorides in the formation of sulfonamides and sulfonate esters, as well as in cross-coupling reactions.
Sulfonamide Bond Formation: A Tale of Two Reactivities
The synthesis of sulfonamides is arguably the most common application of sulfonyl halides. While sulfonyl chlorides react readily with primary and secondary amines, often at room temperature, sulfonyl fluorides are typically unreactive under these conditions. This apparent drawback is, in fact, a significant advantage, as it allows for highly selective reactions in the presence of other nucleophilic functional groups. The reactivity of sulfonyl fluorides can be "switched on" through the use of appropriate activators.
Experimental Protocol: Comparative Synthesis of N-Benzyl-4-toluenesulfonamide
Objective: To compare the reactivity of p-toluenesulfonyl chloride and p-toluenesulfonyl fluoride in the synthesis of N-benzyl-4-toluenesulfonamide.
Materials:
-
p-Toluenesulfonyl chloride
-
p-Toluenesulfonyl fluoride
-
Benzylamine
-
Triethylamine (Et₃N)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
-
Acetonitrile (MeCN)
Procedure with p-Toluenesulfonyl Chloride:
-
To a solution of benzylamine (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane (0.2 M) at 0 °C, add a solution of p-toluenesulfonyl chloride (1.1 equiv) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Procedure with p-Toluenesulfonyl Fluoride:
-
To a solution of benzylamine (1.0 equiv) and DBU (1.5 equiv) in acetonitrile (0.2 M) at room temperature, add p-toluenesulfonyl fluoride (1.1 equiv).
-
Stir the reaction at room temperature for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expected Outcome: Both reactions should yield the desired sulfonamide. However, the reaction with the sulfonyl chloride is much faster and proceeds under milder basic conditions. The sulfonyl fluoride requires a stronger base/activator and a longer reaction time, but this also imparts greater functional group tolerance.
Caption: Comparative pathways for sulfonamide synthesis.
Cross-Coupling Reactions: The Rise of Sulfonyl Fluorides as Coupling Partners
Traditionally, sulfonyl chlorides have been utilized in desulfonylative cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the entire -SO₂Cl group is replaced. However, the harsh conditions often required limit the scope of these reactions. More recently, methods have been developed to employ the more stable and functionally tolerant sulfonyl fluorides as coupling partners. This represents a significant advancement, expanding the toolbox for carbon-carbon bond formation.[5]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the performance of an aryl sulfonyl chloride and an aryl sulfonyl fluoride as electrophiles in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride)
-
Aryl sulfonyl fluoride (e.g., 4-chlorobenzenesulfonyl fluoride)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more specialized catalyst for the fluoride)
-
Base (e.g., K₂CO₃ or CsF)
-
Solvent (e.g., 1,4-dioxane/water)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl sulfonyl halide (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (e.g., 5 mol%), and base (2.0 equiv).
-
Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1 M).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12-24 hours), monitoring by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude biaryl product by column chromatography.
Expected Outcome: The sulfonyl chloride may undergo the coupling reaction under standard Suzuki-Miyaura conditions. The sulfonyl fluoride, being less reactive, will likely require a more specialized catalytic system (e.g., with specific ligands) and potentially different reaction conditions to achieve a comparable yield.[6] This again highlights the trade-off between reactivity and the need for tailored catalytic systems.
Caption: Generalized catalytic cycle for desulfonative Suzuki-Miyaura coupling.
Chapter 3: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: The Unique Province of Sulfonyl Fluorides
The crowning achievement that has propelled sulfonyl fluorides to the forefront of modern chemistry is their central role in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Coined by K. Barry Sharpless, SuFEx is a new generation of "click chemistry" reactions that are characterized by their reliability, high yields, and broad scope. This chemistry is almost exclusively the domain of sulfonyl fluorides due to their perfect balance of stability and activatable reactivity.
Introduction to SuFEx "Click Chemistry"
"Click chemistry" refers to a class of reactions that are modular, high-yielding, stereospecific, and generate only inoffensive byproducts. SuFEx reactions, which involve the exchange of the S-F bond for a new bond with a nucleophile, meet these stringent criteria. The inertness of the sulfonyl fluoride group under ambient conditions prevents unwanted side reactions, while its reactivity can be unleashed under specific, controlled conditions to form robust S-O or S-N linkages.[2]
Mechanism of SuFEx Activation
The key to SuFEx is the activation of the highly stable S-F bond. This is typically achieved through the use of a catalyst or activator that facilitates the departure of the fluoride ion. Common activators include organic superbases (e.g., DBU, BEMP), silylating agents (which form a strong Si-F bond), or a combination of a Lewis base and a silicon additive.[2]
Caption: Simplified mechanism of SuFEx activation.
Experimental Protocol: A Representative SuFEx Reaction
Objective: To synthesize a sulfonate ester from a phenol and a sulfonyl fluoride using SuFEx conditions.
Materials:
-
Aryl sulfonyl fluoride (e.g., dansyl fluoride)
-
Phenol (e.g., 4-methoxyphenol)
-
2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)
-
Hexamethyldisilazane (HMDS)
-
Acetonitrile (MeCN)
Procedure:
-
To a vial containing a solution of the phenol (1.0 equiv) in acetonitrile (0.2 M), add HMDS (1.5 equiv) followed by BTMG (5 mol%).
-
Stir the mixture for 5 minutes at room temperature.
-
Add the aryl sulfonyl fluoride (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within minutes to a few hours.
-
Upon completion, quench the reaction with a few drops of water.
-
Dilute the mixture with ethyl acetate and wash with saturated NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonate ester by column chromatography.
Expected Outcome: This "Accelerated SuFEx Click Chemistry" (ASCC) protocol should provide the desired sulfonate ester in high yield under very mild conditions.[2] This showcases the power and efficiency of SuFEx chemistry for constructing molecular linkages.
Chapter 4: Analytical Techniques for Reactivity Assessment
A thorough understanding and comparison of the reactivity of sulfonyl fluorides and chlorides necessitate the use of appropriate analytical techniques to monitor reaction progress and elucidate kinetics.
Monitoring Reaction Kinetics
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for real-time reaction monitoring. For sulfonyl fluorides, ¹⁹F NMR is particularly valuable as the fluorine signal provides a clean and sensitive probe to follow the consumption of the starting material. ¹H NMR can be used to monitor the appearance of products and the disappearance of starting materials for both types of sulfonyl halides.[7]
-
Chromatographic Methods (HPLC, GC-MS): High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are indispensable for separating and quantifying the components of a reaction mixture over time. These techniques allow for the determination of reaction rates and the identification of any byproducts.[7]
Characterization
Standard spectroscopic methods are used to characterize sulfonyl halides and their products:
-
Infrared (IR) Spectroscopy: Both sulfonyl fluorides and chlorides exhibit strong, characteristic absorption bands for the S=O stretches, typically in the regions of 1410-1380 cm⁻¹ and 1200-1170 cm⁻¹.
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns, confirming the identity of the desired compounds.
Conclusion: Choosing the Right Tool for the Job
The choice between a sulfonyl fluoride and a sulfonyl chloride is a strategic one that depends on the specific requirements of the synthesis.
-
Choose a sulfonyl chloride when:
-
High reactivity is paramount and stability is not a major concern.
-
The reaction partners are simple and lack sensitive functional groups.
-
A rapid and straightforward sulfonylation is desired without the need for an activating agent.
-
-
Choose a sulfonyl fluoride when:
-
High stability to heat, moisture, and other reagents is required.
-
The sulfonyl group needs to be carried through multiple synthetic steps.
-
High selectivity is necessary in the presence of other nucleophiles.
-
The unique reactivity of SuFEx "click chemistry" is to be exploited for modular synthesis.
-
The expanding repertoire of activation methods for sulfonyl fluorides is continually narrowing the reactivity gap, while their inherent stability remains a significant advantage. For researchers in drug discovery and complex molecule synthesis, the sulfonyl fluoride is increasingly becoming the reagent of choice, offering a level of control and robustness that its chloride counterpart cannot match. The future of sulfonylation chemistry will undoubtedly be shaped by the continued exploration and application of this remarkable functional group.
References
- Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI)
- Unconventional reactivity of sulfonyl fluorides - Spiral. (2024, November 13).
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC. (2022, December 8).
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich.
- Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC - NIH.
- ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC.
- Desulfonative Suzuki–Miyaura Coupling of Sulfonyl Fluorides | Request PDF.
- Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides | Request PDF - ResearchG
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.
- SO2F Radical Sparkles From Sulfuryl Fluoride Gas - Research Communities by Springer N
Sources
- 1. communities.springernature.com [communities.springernature.com]
- 2. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC Analysis Methods for Fluorinated Sulfonyl Fluoride Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, fluorinated sulfonyl fluorides have emerged as a class of compounds with significant therapeutic potential. Their unique reactivity and structural properties make them valuable building blocks and pharmacophores. However, the very characteristics that make them attractive also present significant analytical challenges, particularly in the accurate assessment of their purity. This guide, designed for the discerning scientist, provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of fluorinated sulfonyl fluorides, supported by experimental insights and a discussion of alternative techniques.
The Criticality of Purity in Drug Development
The purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. For fluorinated sulfonyl fluorides, impurities can arise from starting materials, side reactions during synthesis (e.g., hydrolysis of the sulfonyl fluoride to sulfonic acid), or degradation.[1] These impurities can impact the compound's reactivity, stability, and toxicological profile. Therefore, robust and reliable analytical methods are paramount for ensuring the quality and consistency of these molecules throughout the drug development lifecycle.
Navigating the Analytical Maze: A Comparison of HPLC and Other Techniques
The selection of an appropriate analytical method for purity assessment depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and selectivity. While HPLC is a workhorse in pharmaceutical analysis, other techniques also play a crucial role.
High-Performance Liquid Chromatography (HPLC): The Versatile Separator
HPLC is a powerful technique for separating and quantifying components in a mixture.[2] Its versatility lies in the variety of stationary and mobile phases available, allowing for the optimization of separations for a wide range of compounds.
RP-HPLC is the most common mode of HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[3] However, the analysis of fluorinated compounds on traditional C18 columns can be challenging due to their unique properties.
-
Fluorinated Stationary Phases: A Paradigm Shift in Selectivity: The advent of fluorinated stationary phases, such as pentafluorophenyl (PFP) and fluorinated alkyl phases, has revolutionized the analysis of organofluorine compounds.[3][4] These phases exhibit alternative selectivity compared to traditional C18 columns, driven by a combination of solvophobicity and fluorophilicity.[4] This can lead to enhanced retention and resolution of fluorinated analytes and their impurities. For instance, PFP columns have demonstrated increased retentivity and different selectivity for halogenated aromatic compounds.[3]
-
The Role of the Mobile Phase: The choice of mobile phase is critical. While acetonitrile and methanol are common organic modifiers, the use of fluorinated alcohols like trifluoroethanol (TFE) can significantly impact retention and selectivity, especially on fluorinated stationary phases.[3][5] The interaction between the fluorinated analyte, the fluorinated stationary phase, and the fluorinated mobile phase can lead to unique separation mechanisms that are not achievable with conventional RP-HPLC systems.[5]
Given that a primary degradation product of sulfonyl fluorides is the corresponding sulfonic acid, and a potential impurity is the fluoride ion, Ion Chromatography (IC) presents a valuable analytical tool.[6][7] IC is specifically designed for the separation and quantification of ionic species.[6] Modern IC systems can accurately determine fluoride and other anions, making it a suitable technique for monitoring specific impurities or degradation products.[7][8] The use of a conductivity detector after a suppressor is a common setup for anion analysis.[8]
Beyond HPLC: Alternative and Complementary Techniques
While HPLC is a powerful tool, a multi-faceted analytical approach is often necessary for the comprehensive characterization of fluorinated sulfonyl fluorides.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): For volatile and thermally stable sulfonyl fluorides, GC and GC-MS can be highly effective.[9] Derivatization of sulfonic acids to more volatile sulfonyl fluorides can also enable their analysis by GC-MS, providing both separation and structural information.[10] Headspace GC-MS is particularly useful for the analysis of the fumigant sulfuryl fluoride in various matrices.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is an exceptionally powerful technique for the analysis of fluorinated compounds. It provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the impurity.[11]
-
Mass Spectrometry (MS) Coupled to HPLC: The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful tool for both quantification and identification of impurities.[12] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the elucidation of unknown impurity structures.[12] Recent advancements, such as microwave plasma torch ionization mass spectrometry (MPTI-MS), offer novel ways to detect sulfonyl fluorides without derivatization by converting them to their corresponding sulfonic acids in the plasma source.[13][14]
Comparative Performance of Analytical Techniques
| Technique | Primary Application | Sensitivity | Selectivity | Throughput | Key Advantages | Key Limitations |
| RP-HPLC (C18) | Purity, Quantification | Moderate | Good | High | Widely available, robust | May have limited selectivity for fluorinated isomers. |
| RP-HPLC (PFP) | Purity, Quantification | Moderate-High | Excellent | High | Enhanced selectivity for fluorinated and halogenated compounds.[3] | Column availability may be more limited than C18. |
| Ion Chromatography | Ionic Impurity Analysis | High | Excellent | High | Direct analysis of fluoride and sulfonic acids.[6][7] | Not suitable for the parent sulfonyl fluoride. |
| GC-MS | Volatile Impurity Analysis | High | Excellent | Moderate | High resolution and structural information.[9] | Limited to thermally stable and volatile compounds. |
| ¹⁹F NMR | Structural Elucidation, Purity | Moderate | Excellent | Low | Absolute quantification without reference standards, detailed structural information.[11] | Lower throughput, requires specialized equipment. |
| LC-MS/HRMS | Impurity Identification | Very High | Excellent | Moderate | Provides molecular weight and structural information of impurities.[12] | Ionization efficiency can vary, matrix effects. |
| LC-MPTI-MS | Direct Sulfonyl Fluoride Analysis | High | Excellent | Moderate | Direct analysis without derivatization.[13][14] | Newer technique, less widely available. |
Recommended Experimental Protocol: RP-HPLC with a PFP Column
This protocol outlines a robust method for the purity analysis of a hypothetical fluorinated aromatic sulfonyl fluoride. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Sample Preparation
The goal of sample preparation is to dissolve the analyte in a solvent compatible with the mobile phase and to remove any particulate matter that could damage the HPLC system.[15][16]
-
Step 1.1: Accurately weigh approximately 10 mg of the fluorinated sulfonyl fluoride sample. Rationale: Accurate weighing is crucial for quantitative analysis.
-
Step 1.2: Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water. This will be your stock solution (1 mg/mL). Rationale: The dissolution solvent should be similar in composition to the initial mobile phase to ensure good peak shape.[17]
-
Step 1.3: Perform serial dilutions of the stock solution to prepare working standards and a sample solution at a concentration of approximately 0.1 mg/mL. Rationale: Working within the linear range of the detector is essential for accurate quantification.
-
Step 1.4: Filter all solutions through a 0.22 µm syringe filter before injection.[2] Rationale: Filtration removes particulates that can clog the column and tubing, extending the life of the instrument.[15]
HPLC Instrumentation and Conditions
The selection of the column and mobile phase is the most critical aspect of method development, aiming to achieve optimal separation of the main component from its potential impurities.
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm). Rationale: PFP columns offer unique selectivity for fluorinated and aromatic compounds, increasing the likelihood of resolving closely related impurities.[3][4]
-
Mobile Phase A: 0.1% Formic acid in Water. Rationale: Formic acid is a common mobile phase additive that improves peak shape for acidic and basic compounds and is compatible with mass spectrometry.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier in reversed-phase chromatography.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 30% B
-
31-40 min: 30% B (equilibration)
-
Rationale: A gradient elution is employed to separate compounds with a range of polarities. The initial hold ensures retention of the main peak, the gradient elutes impurities, and the final hold re-equilibrates the column for the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Controlling the column temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm. Rationale: Many aromatic sulfonyl fluorides have a strong UV chromophore, making UV detection a suitable choice. A diode array detector (DAD) can be used to assess peak purity.
Data Analysis
-
Step 3.1: Integrate the peaks in the chromatogram.
-
Step 3.2: Calculate the percentage purity of the main component using the area percent method (assuming all components have a similar response factor at the detection wavelength). For higher accuracy, a calibration curve with a reference standard should be used.
Visualizing the Analytical Workflow
Caption: A streamlined workflow for the purity analysis of fluorinated sulfonyl fluorides using RP-HPLC.
Conclusion: A Path to Confident Analysis
The purity analysis of fluorinated sulfonyl fluorides demands a thoughtful and informed approach to method selection and development. While traditional RP-HPLC on C18 columns can be a starting point, the unique properties of these analytes often necessitate the use of specialized stationary phases, such as PFP columns, to achieve the required selectivity. Furthermore, a comprehensive understanding of potential impurities and degradation pathways is crucial for selecting appropriate complementary techniques like ion chromatography, GC-MS, or ¹⁹F NMR. By leveraging the comparative data and the detailed protocol provided in this guide, researchers, scientists, and drug development professionals can navigate the analytical challenges with confidence, ensuring the quality and integrity of these vital pharmaceutical compounds.
References
-
ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link][4]
-
Zhong, F., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Retrieved from [Link][5]
-
LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link][3]
-
ACS Publications. (2012, June 11). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Retrieved from [Link]
-
PubMed. (2024, April 9). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry. Retrieved from [Link][13]
-
LPD Lab Services. (n.d.). Ion Chromatography (IC) Analysis - Anion, Cation & Weak Organic Acid Testing. Retrieved from [Link][6]
-
LCGC International. (2026, February 17). Simultaneous determination of mineral acids, fluoride and silicate in etching baths by ion chromatography with dual detection. Retrieved from [Link][8]
-
ACS Publications. (2024, March 26). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography–Microwave Plasma Torch Ionization Mass Spectrometry. Retrieved from [Link]
-
Enthalpy Analytical. (2022, June 13). Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. Retrieved from [Link]
-
PubMed. (2021, October 15). Determination of molar activity of [18F]fluoride by HPLC via sulfonyl derivatization. Retrieved from [Link]
-
ACS Publications. (2024, March 26). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography–Microwave Plasma Torch Ionization Mass Spectrometry. Retrieved from [Link][14]
-
Centers for Disease Control and Prevention. (2016, January 12). NMAM 6012: Sulfuryl Fluoride. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link][15]
-
Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link][16]
-
University of Aberdeen. (n.d.). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. Retrieved from [Link]
-
University of Florida. (n.d.). Sample Preparation – HPLC. Retrieved from [Link][17]
-
University of Aberdeen Research Portal. (2019, April 11). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Retrieved from [Link]
-
Oxford Academic. (n.d.). Analysis of Sulfonic Acids by Forming Sulfonyl Fluoride Derivatives. Retrieved from [Link][10]
-
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link][2]
-
EURL-SRM. (2018, March 15). Analytical Observations Report. Retrieved from [Link][9]
-
SpringerLink. (2021, March 11). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Retrieved from [Link][1]
-
PMC. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]
-
LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link][12]
-
The Doyle Group. (2018, March 27). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Retrieved from [Link][11]
-
MDPI. (2023, March 29). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2025, August 15). Sulfur fluoride exchange with carbon pronucleophiles. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
